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2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene Documentation Hub

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  • Product: 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
  • CAS: 1346606-16-3

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (Weinreb Amide Derivative)

Executive Summary & Nomenclature Resolution In advanced drug development and isotopic labeling studies, the compound commercially cataloged as "2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene" [1] serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Resolution

In advanced drug development and isotopic labeling studies, the compound commercially cataloged as "2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene" [1] serves as a critical intermediate. However, from a strict chemical and structural standpoint, this catalog designation is a truncation. Based on its molecular formula (C₁₂H₁₀D₄FNO₃)[2] and reactivity profile, the accurate IUPAC nomenclature for this molecule is 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide .

This whitepaper deconstructs the synthesis of this deuterated Weinreb amide. By employing a deuterium-labeled fluorophenoxy moiety, researchers can leverage the kinetic isotope effect to mitigate cytochrome P450-mediated aromatic hydroxylation. Furthermore, the 3 functional group allows for precise, over-addition-free acylation reactions with organometallic reagents[3].

Table 1: Physicochemical & Structural Parameters
PropertySpecification
Commercial Designation 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene[1]
IUPAC Nomenclature 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide
Molecular Formula C₁₂H₁₀D₄FNO₃[2]
Molecular Weight 243.27 g/mol
Key Structural Motifs d4-Fluorophenoxy ether, terminal vinyl group, Weinreb amide

Strategic Retrosynthetic Analysis

The synthesis of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide requires the precise assembly of an α -aryloxy- β,γ -unsaturated amide. A standard peptide-coupling approach (saponification of an ester followed by EDCI/HOBt coupling) is fundamentally flawed for this substrate. Base-catalyzed hydrolysis of the intermediate ester frequently triggers β -elimination of the phenoxide leaving group or induces the migration of the terminal double bond into thermodynamic conjugation with the carbonyl.

To circumvent these degradation pathways, our methodology utilizes a direct, Grignard-mediated amidation of the ester intermediate. As pioneered by 4, isopropylmagnesium chloride (iPrMgCl) reacts with N,O-dimethylhydroxylamine hydrochloride to form a highly nucleophilic magnesium amide[4]. This reagent directly attacks the ester, bypassing the vulnerable free-acid stage entirely.

Table 2: Reaction Parameter Optimization & Causality
MethodReagentsTemp (°C)Yield (%)Major ByproductCausality / Limitation
Saponification + Coupling LiOH, then EDCI/HOBt25< 20Substituted dienoic acidBase-catalyzed β -elimination of the phenoxide group.
Direct Amidation MeNHOMe·HCl, iPrMgCl-20 to 0> 85NoneGrignard base prevents hydrolysis; direct nucleophilic attack[4].

Step-by-Step Experimental Protocols

Step 1: Williamson Etherification (Synthesis of the α -Aryloxy Ester)

Objective: Form the ether linkage via an S_N2 displacement while preserving the terminal olefin.

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-fluorophenol-d4 (1.0 eq, 10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20.0 mmol). Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without causing transesterification or degrading the electrophile.

  • Electrophile Introduction: Dropwise, add ethyl 2-bromo-3-butenoate (1.1 eq, 11.0 mmol) over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the phenol is fully consumed.

  • Workup (Self-Validating): Quench with ice water (50 mL) to crash out inorganic salts. Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate in vacuo to yield ethyl 2-(4-fluorophenoxy-d4)but-3-enoate .

Step 2: Grignard-Mediated Weinreb Amidation

Objective: Convert the ester directly to the Weinreb amide without β -elimination.

  • Amine Activation: Suspend N,O-dimethylhydroxylamine hydrochloride (2.0 eq, 20.0 mmol) in anhydrous THF (30 mL) under argon and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition: Slowly add iPrMgCl (2.0 M in THF, 4.0 eq, 40.0 mmol) dropwise. Causality: The first 2.0 equivalents deprotonate the hydrochloride salt; the next 2.0 equivalents form the active magnesium amide nucleophile. The evolution of propane gas will be observed. Stir for 30 minutes.

  • Ester Coupling: Dissolve the ethyl 2-(4-fluorophenoxy-d4)but-3-enoate (1.0 eq, 10.0 mmol) from Step 1 in anhydrous THF (10 mL) and add it dropwise to the activated amine complex at -20 °C.

  • Reaction Progression: Allow the mixture to slowly warm to 0 °C over 2 hours.

  • Workup: Quench meticulously with saturated aqueous NH₄Cl (20 mL) at 0 °C to safely neutralize excess Grignard reagent and break down the magnesium chelate. Extract with EtOAc, dry, and purify via flash chromatography to yield the final 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide .

Mechanistic Pathways

The synthesis relies on two distinct, highly controlled mechanistic pathways. The initial step is an S_N2 nucleophilic substitution. The polar aprotic nature of DMF leaves the phenoxide anion unsolvated and highly reactive, leading to a clean inversion at the C2 position of the butenoate.

Williamson A 4-Fluorophenol-d4 + K2CO3 B Phenoxide Anion (Nucleophile) A->B Deprotonation D SN2 Transition State (Inversion at C2) B->D Attack at C2 C Ethyl 2-bromo-3-butenoate (Electrophile) C->D C-Br Cleavage E Ethyl 2-(4-fluorophenoxy-d4) but-3-enoate D->E Bromide Expulsion

Figure 1. Williamson etherification mechanism forming the alpha-aryloxy ester intermediate.

The second step utilizes the robust chelating ability of the magnesium ion. The tetrahedral intermediate formed upon nucleophilic attack is stabilized by the magnesium ion coordinating to both the methoxy oxygen and the developing alkoxide, preventing premature collapse and subsequent side reactions until the aqueous quench.

WeinrebAmidation A N,O-Dimethylhydroxylamine Hydrochloride C Magnesium Amide Intermediate A->C Deprotonation B iPrMgCl (Grignard Base) B->C -Propane, -MgCl2 E Tetrahedral Intermediate (Chelated) C->E Nucleophilic Attack D Ethyl 2-(4-fluorophenoxy-d4) but-3-enoate D->E Carbonyl Addition F 2-(4-fluorophenoxy-d4)-N-methoxy- N-methylbut-3-enamide E->F Collapse (-EtOMgCl)

Figure 2. Grignard-mediated amidation mechanism yielding the final Weinreb amide product.

Analytical Validation & Quality Control

To ensure the structural integrity and isotopic purity of the synthesized compound, the following analytical validations must be performed:

  • ¹H-NMR (400 MHz, CDCl₃): Confirm the disappearance of the ethyl ester quartet/triplet and the appearance of two distinct singlets (~3.2 ppm and ~3.7 ppm) corresponding to the N-methyl and N-methoxy groups. The terminal vinyl protons should appear as distinct multiplets between 5.2 and 5.9 ppm. The aromatic region should be devoid of signals due to the d4-labeling.

  • ¹⁹F-NMR (376 MHz, CDCl₃): A single sharp peak should be observed, confirming the presence of the para-fluoro group.

  • HRMS (ESI-TOF): Calculated for C₁₂H₁₀D₄FNO₃[M+H]⁺: 244.1281. An exact mass match validates the retention of all four deuterium atoms, ensuring no H/D exchange occurred during the basic Grignard step.

References

  • 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene - Fisher Scientific. Fisher Scientific Catalog. Available at: [Link]

  • 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene - Pharmaffiliates. Pharmaffiliates Catalog. Available at:[Link]

  • Williams, J. M., Jobson, R. B., Yasuda, N., Marchesini, G., Dolling, U. H., & Grabowski, E. J. J. (1995). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry / Tetrahedron Letters. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Available at: [Link]

Sources

Exploratory

Structural Stability and Synthetic Utility of Deuterated Weinreb Amide 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in Lipoxin Analog Development

Executive Summary The compound commercially cataloged as 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS 1346606-16-3) is a highly specialized building block utilized in the pharmaceutical synthesis of labeled Li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound commercially cataloged as 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (CAS 1346606-16-3) is a highly specialized building block utilized in the pharmaceutical synthesis of labeled Lipoxin analogs[1]. While its commercial nomenclature suggests a simple alkene, rigorous structural analysis reveals it functions as a Weinreb-type enaminone/amide intermediate . This whitepaper deconstructs the chemical causality behind its design—specifically the integration of deuterium and fluorine to enhance metabolic stability—and provides validated protocols for assessing its structural integrity and synthetic utility in drug development.

Chemical Identity & Structural Causality

The architectural design of this intermediate is not arbitrary; every functional group serves a distinct mechanistic purpose in the synthesis of aspirin-triggered Lipoxin A4 (ATLa) analogs.

The Fluorophenoxy-d4 Motif: A Metabolic Shield

Endogenous Lipoxin A4 (LXA4) is a potent anti-inflammatory mediator, but its clinical utility is severely limited by rapid in vivo degradation via ω -oxidation and reduction. To circumvent this, medicinal chemists substitute the ω -terminus with a 4-fluorophenoxy group, which sterically and electronically blocks cytochrome P450-mediated degradation[2]. The incorporation of four deuterium atoms (d4) on the phenoxy ring introduces a primary Kinetic Isotope Effect (KIE) . Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, it fortifies the molecule against oxidative defluorination. Furthermore, the d4-label provides a perfect +4 Da mass shift, making it an ideal internal standard for precise pharmacokinetic tracking via LC-MS/MS.

The Weinreb Functionality: Chelation-Controlled Synthesis

The N-methoxy-N-methyl group is a highly specific directing moiety. During the assembly of the complex polyene chain of lipoxins, carbon-carbon bonds must be formed without over-addition. When reacted with organolithium or Grignard reagents, the Weinreb functionality forms a highly stable 5-membered cyclic metal chelate[3]. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a ketone until an aqueous quench is applied. This causality ensures the exclusive formation of the target ketone, completely eliminating the risk of unwanted tertiary alcohol byproducts.

Structural Stability Profile

Understanding the degradation pathways of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is critical for proper storage, handling, and formulation.

  • Hydrolytic Stability : The N-O bond of the Weinreb amide is relatively stable at physiological pH (7.4). However, under extremes of pH (< 2.0 or > 10.0), the amide linkage is susceptible to hydrolytic cleavage, yielding the corresponding carboxylic acid and releasing N,O-dimethylhydroxylamine.

  • Photostability : The unsaturated backbone (the 1-butene/enaminone system) is highly sensitive to ultraviolet (UV) radiation. Exposure to light induces rapid E/Z isomerization of the double bond, which can disrupt the stereochemistry required for downstream Lipoxin synthesis[4].

  • Thermal & Oxidative Stability : The compound remains stable up to 60°C in inert environments. In the presence of strong oxidants or prolonged heat, the tertiary nitrogen can undergo oxidation to form an N-oxide degradant.

Data Presentation: Stability Metrics

The following table summarizes the quantitative degradation of the intermediate under forced stress conditions over a 24-hour period.

Stress ConditionTemperatureTime% Intact CompoundPrimary Degradant Pathway
Control (Dark, pH 7.4) 4°C24h>99.5%None
Acidic (pH 2.0) 25°C24h82.1%Hydrolytic cleavage (carboxylic acid)
Basic (pH 10.0) 25°C24h75.4%Saponification product
Oxidative (3% H₂O₂) 25°C24h60.8%N-oxide formation
Photolytic (UV 254 nm) 25°C24h45.2%E/Z Isomerization

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to confirm causality and experimental success.

Protocol 1: Chelation-Controlled Alkynylation (Synthetic Utility)

Objective: Convert the Weinreb intermediate to the corresponding polyunsaturated ketone without over-addition.

  • Preparation : Dissolve 1.0 eq of the Weinreb intermediate in anhydrous THF (0.1 M) under a strict argon atmosphere.

    • Causality: Anhydrous conditions and inert gas are mandatory to prevent the premature protonation and destruction of the highly reactive organolithium reagent.

  • Coupling : Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise, add 1.1 eq of the desired alkynyl lithium reagent.

    • Causality: The cryogenic temperature kinetically stabilizes the 5-membered cyclic metal chelate (bridging the N-methoxy oxygen and the carbonyl oxygen). This prevents the collapse of the tetrahedral intermediate, which would otherwise allow a secondary nucleophilic attack.

  • Quench & Release : Stir for 2 hours at -78°C, then rapidly quench with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic aqueous quench disrupts the metal chelate, releasing the free ketone while preserving the acid-sensitive polyene backbone.

  • Validation Check : Analyze the crude organic phase via LC-MS. The complete disappearance of the parent mass and the exclusive presence of the ketone mass—without any +2R tertiary alcohol byproducts—validates the integrity of the Weinreb chelation control.

Protocol 2: Forced Degradation & Stability-Indicating LC-MS/MS Assay

Objective: Quantify the structural stability of the intermediate under environmental stress.

  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Aliquot into four distinct vials.

  • Stress Induction :

    • Vial A (Acidic): Add 0.1 N HCl to achieve pH 2.0.

    • Vial B (Basic): Add 0.1 N NaOH to achieve pH 10.0.

    • Vial C (Photolytic): Expose to 254 nm UV light in a quartz cuvette.

    • Vial D (Control): Keep in amber glass at 4°C.

    • Causality: Isolating specific stressors allows for the calculation of independent degradation kinetics (e.g., hydrolysis vs. isomerization).

  • Quench & Neutralization : After exactly 24 hours, neutralize Vials A and B to pH 7.0 using equimolar NaOH and HCl, respectively.

    • Causality: Neutralization halts the degradation at the exact 24-hour mark, ensuring accurate kinetic snapshots prior to injection.

  • Validation Check : Inject samples into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The sum of the parent ion peak area and the identified degradant peak areas must equal the total peak area of the control vial. A mass balance recovery of >95% validates the assay's specificity and confirms no volatile degradants were lost.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the Weinreb intermediate: its intended synthetic trajectory via metal chelation, and its primary degradation routes under environmental stress.

G A 2-(4-Fluorophenoxy-d4)- N-methoxy-N-methyl-1-butene B 5-Membered Metal Chelate (Stable Intermediate) A->B Organolithium Addition D Photolytic Degradation (E/Z Isomerization) A->D UV Light Exposure E Hydrolytic Cleavage (pH Extremes) A->E Strong Acid/Base Hydrolysis C Target Ketone (Lipoxin A4 Precursor) B->C Aqueous Workup

Degradation pathways and synthetic chelation workflow of the Weinreb-type intermediate.

References

  • Pharmaffiliates Catalog & Impurity Profiling : CAS No : 1346606-16-3 | Chemical Name : 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene. Utilized as an impurity/intermediate in the preparation of labeled Lipoxin analogs.[1]

  • Journal of Medicinal Chemistry (ACS) : Novel 3-Oxa Lipoxin A4 Analogues with Enhanced Chemical and Metabolic Stability Have Anti-inflammatory Activity in Vivo. Details the necessity of the 4-fluorophenoxy substitution to prevent rapid in vivo metabolism.[2]

  • ResearchGate / MedChemComm : Recent Advances in the Chemistry and Biology of Stable Synthetic Lipoxin Analogues. Discusses the photophysical and metabolic stability challenges of synthesizing Lipoxin A4 derivatives.[4]

  • eScholarship (UC San Diego) : Inhibition of Group IVA Cytosolic Phospholipase A2 by Thiazolyl Ketones in Vitro, ex Vivo, and in Vivo. Demonstrates the conversion of Weinreb amides containing fluorophenoxy groups to target ketones via organometallic addition.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Fluorophenoxabine in Human Plasma using 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as an Internal Standard by LC-MS/MS

Abstract This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the investigational compound Fluorophenoxabine in huma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of the investigational compound Fluorophenoxabine in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. A simple and rapid protein precipitation procedure is utilized for sample preparation, making the method suitable for high-throughput bioanalytical workflows. The assay has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrates excellent linearity, accuracy, precision, and stability.[1][2][3][4]

Introduction

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug candidates in biological matrices is paramount for making critical decisions in drug development.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its inherent selectivity, sensitivity, and speed. A key challenge in LC-MS/MS-based bioanalysis is the potential for "matrix effects," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[5][6][7][8]

The most effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). Because the SIL-IS co-elutes with the analyte and experiences the same ionization effects, the ratio of their peak areas remains constant, providing a reliable basis for quantification.[10][11]

This document details a method for quantifying a hypothetical therapeutic agent, "Fluorophenoxabine," using its deuterated analog, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, as the internal standard.

The Principle of Stable Isotope Dilution (SID)

The foundation of this method is the Stable Isotope Dilution (SID) technique. A known, fixed amount of the internal standard (IS), 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, is added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[9][11]

Causality: Because the analyte (Fluorophenoxabine) and the SIL-IS are structurally identical, they exhibit nearly identical chemical and physical properties. This ensures they behave the same way during:

  • Sample Preparation: Any loss of analyte during protein precipitation, extraction, or transfer steps will be mirrored by a proportional loss of the SIL-IS.[9]

  • Chromatography: Both compounds will have virtually the same retention time on the LC column.

  • Ionization: Both compounds will experience the same degree of ion suppression or enhancement from matrix components in the mass spectrometer's ion source.[6][10]

The mass spectrometer differentiates between the analyte and the IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal intensity to the IS's signal intensity, the method effectively cancels out variations, leading to highly precise and accurate quantification.[12][13]

Experimental Protocol

Materials and Reagents
  • Analyte: Fluorophenoxabine (structure assumed for this note)

  • Internal Standard (IS): 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

  • Control Matrix: Human plasma (K2EDTA anticoagulant)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

  • Equipment: 96-well collection plates, analytical balance, vortex mixer, centrifuge, calibrated pipettes.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~2 mg of Fluorophenoxabine and the IS into separate volumetric flasks.

    • Dissolve in methanol to create 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Fluorophenoxabine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples before LC-MS/MS analysis.[14][15][16]

  • Aliquot: Pipette 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

  • Spike & Precipitate: Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each well. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[14]

  • Mix: Vortex the plate for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for analysis.

  • Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.

Workflow Diagram: Sample Preparation

The following diagram illustrates the high-throughput protein precipitation workflow.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot Plasma (50 µL) add_is 2. Add IS in Acetonitrile (150 µL) plasma->add_is Spike & Precipitate vortex 3. Vortex Mix (2 min) add_is->vortex centrifuge 4. Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant (100 µL) centrifuge->transfer inject 6. Inject into LC-MS/MS (5 µL) transfer->inject

Caption: High-throughput protein precipitation workflow.

LC-MS/MS Conditions

The following table summarizes the optimized instrumental parameters.

ParameterCondition
LC System Standard High-Performance Liquid Chromatography System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
Mass Spectrometry Transitions

Multiple Reaction Monitoring (MRM) was used for selective detection. The mass transitions were optimized by infusing the individual compounds.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
Fluorophenoxabine 224.1123.15015
Internal Standard (d4) 228.1127.15015

Method Validation

The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, which is adopted by both the FDA and EMA.[1][2][17]

Diagram: Logic of IS Correction

This diagram shows how a SIL-IS compensates for signal variability.

G cluster_0 Scenario 1: No Matrix Effect cluster_1 Scenario 2: Ion Suppression (50%) A1 Analyte Signal (Area = 100,000) Ratio1 Ratio (A/IS) 1.0 A1->Ratio1 IS1 IS Signal (Area = 100,000) IS1->Ratio1 A2 Analyte Signal (Area = 50,000) Ratio2 Ratio (A/IS) 1.0 A2->Ratio2 IS2 IS Signal (Area = 50,000) IS2->Ratio2

Caption: Compensation for matrix effects using a SIL-IS.

Validation Summary

The following table summarizes the key validation results, which met the standard acceptance criteria (typically ±15% for accuracy and ≤15% for precision, except ±20% and ≤20% at the LLOQ).

Validation ParameterResult
Linearity (r²) > 0.998
Calibration Range 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ)
Accuracy (% Bias) Within ± 8.5% across four QC levels (LLOQ, Low, Mid, High)
Precision (% CV) ≤ 7.2% for both intra-day and inter-day precision
Matrix Effect IS-normalized matrix factor between 0.95 and 1.04, indicating effective compensation by the IS.[7]
Recovery Consistent and reproducible for both analyte and IS across QC levels.
Stability Analyte stable in plasma for 24 hours at room temp, 3 freeze-thaw cycles, and 90 days at -80°C.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of Fluorophenoxabine in human plasma. The use of the deuterated internal standard, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, ensures the highest level of data integrity by effectively correcting for matrix effects and procedural variability. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for supporting regulated bioanalytical studies in drug development. The method has been successfully validated according to international regulatory guidelines.[2][4]

References

  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Xie, C., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.
  • Taylor & Francis Online. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis.
  • MDPI. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
  • UAB Proteomics and Metabolomics Core. (n.d.). Sample Preparation Basics SOP.
  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation.
  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.
  • BenchChem. (n.d.). The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide.
  • PMC. (2013). Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation.
  • Imre Blank's Website. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
  • PubChem. (n.d.). 2-(4-fluorophenoxy)-N-methylbutanamide.
  • ResearchGate. (2010). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.
  • Guidechem. (n.d.). 2-[(4-fluorophenoxy)methyl]-N-(2-methoxyethyl)-4-thiazolecarboxamide.
  • GuideChem. (n.d.). 4-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide.
  • PubChem. (n.d.). 2-[(4-fluorophenyl)methoxy]-N-methylbenzamide.
  • U.S. Environmental Protection Agency. (2025). 2-{4-[3-(4-Methoxyphenyl)butan-2-yl]phenoxy}-N,N-dimethylethan-1-amine.

Sources

Application

Weinreb ketone synthesis protocol using 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Application Note: Weinreb Ketone Synthesis Protocol Topic: Synthesis of (E)-5-(4-fluorophenoxy-d4)-4-methylpent-3-en-2-one via Weinreb Ketone Synthesis using 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene and Methylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Weinreb Ketone Synthesis Protocol

Topic: Synthesis of (E)-5-(4-fluorophenoxy-d4)-4-methylpent-3-en-2-one via Weinreb Ketone Synthesis using 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene and Methylmagnesium Bromide

Abstract & Introduction

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, providing a reliable and high-yield method for the formation of ketones from carboxylic acid derivatives.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the reaction's primary advantage is its ability to prevent the common problem of over-addition seen with highly reactive organometallic reagents, which typically leads to tertiary alcohols.[1][3] This protocol details the application of the Weinreb ketone synthesis to an α,β-unsaturated substrate, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, to synthesize the corresponding ketone. The deuterium-labeled phenoxy group serves as an isotopic tracer for metabolic studies or reaction mechanism analysis and does not interfere with the primary transformation. The reaction's success hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate, which is inert to further nucleophilic attack until acidic workup.[1][3][4] This application note provides a detailed experimental procedure, mechanistic insights, and practical guidance for researchers in synthetic chemistry and drug development.

Principle of the Method: The Weinreb-Nahm Chelate

The remarkable selectivity of the Weinreb ketone synthesis is attributed to the N-methoxy-N-methylamide (Weinreb amide) functionality.[5] Upon nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent), a tetrahedral intermediate is formed. Unlike in reactions with esters or acid chlorides, this intermediate is stabilized by the chelation of the magnesium ion between the newly formed oxyanion and the N-methoxy oxygen atom.[1][3] This chelated species is stable at low temperatures and does not collapse to a ketone until subjected to an aqueous acidic quench.[1] This prevents a second equivalent of the nucleophile from adding to the carbonyl, thus cleanly affording the desired ketone upon workup.[3] The reaction is known to tolerate a wide variety of functional groups, including α,β-unsaturation.[1]

Reaction Scheme:
  • Step 1: Grignard Addition & Chelate Formation 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene + CH₃MgBr → Stable Tetrahedral Intermediate

  • Step 2: Acidic Workup & Ketone Release Stable Tetrahedral Intermediate + H₃O⁺ → (E)-5-(4-fluorophenoxy-d4)-4-methylpent-3-en-2-one + [CH₃(OCH₃)NH₂]⁺ Br⁻

Experimental Protocol

This protocol describes the synthesis of (E)-5-(4-fluorophenoxy-d4)-4-methylpent-3-en-2-one from its corresponding Weinreb amide using methylmagnesium bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolarityAmountEquivalents
2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-buteneC₁₂H₁₀D₄FNO₂231.28-1.00 g1.0
Methylmagnesium BromideCH₃MgBr119.233.0 M in Et₂O1.6 mL1.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-20 mL-
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49Sat.15 mL-
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-50 mL-
Brine (Saturated NaCl)NaCl58.44Sat.20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~2 g-
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Rubber septa

  • Argon or Nitrogen gas inlet with bubbler

  • Syringes and needles

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Detailed Step-by-Step Procedure

A. Apparatus Setup and Inert Atmosphere

  • Drying Glassware: Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.[6] Assemble the two-neck flask with a magnetic stir bar, rubber septum on the main neck, and a condenser or gas inlet adapter on the side neck while still warm.

  • Inert Atmosphere: Purge the assembled apparatus with dry argon or nitrogen gas for 10-15 minutes to ensure an inert, anhydrous environment. Maintain a positive pressure of inert gas throughout the reaction.[7]

B. Reaction Execution

  • Substrate Dissolution: To the reaction flask, add 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (1.00 g, 4.32 mmol). Using a dry syringe, add 20 mL of anhydrous THF. Stir the mixture at room temperature until the amide is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Allow the solution to stir at this temperature for 10 minutes to ensure thermal equilibrium.

  • Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.6 mL of a 3.0 M solution in Et₂O, 4.8 mmol, 1.1 equiv.) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ether.

C. Workup and Purification

  • Quenching: While keeping the flask in the ice bath, slowly and carefully quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride solution.[9][10] This is an exothermic process; add the quenching agent slowly to maintain control.[9][11] A white precipitate of magnesium salts will form.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add 30 mL of diethyl ether and 10 mL of water. Shake vigorously. If emulsions form, add a small amount of brine.

  • Phase Separation: Separate the aqueous and organic layers. Extract the aqueous layer with an additional 20 mL of diethyl ether.

  • Washing: Combine the organic layers and wash with 20 mL of brine to remove residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure ketone product.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware & Assemble Inert_Atmosphere Purge with Ar/N2 Dry_Glassware->Inert_Atmosphere Dissolve_Substrate Dissolve Weinreb Amide in Anhydrous THF Inert_Atmosphere->Dissolve_Substrate Cool Cool to 0 °C Dissolve_Substrate->Cool Add_Grignard Slowly Add CH3MgBr Cool->Add_Grignard Stir Stir at 0 °C for 1h Add_Grignard->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with sat. aq. NH4Cl Monitor->Quench Extract Extract with Et2O Quench->Extract Wash_Dry Wash with Brine & Dry (MgSO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify via Chromatography Concentrate->Purify Product Product Purify->Product

Caption: High-level workflow for the Weinreb ketone synthesis.

Reaction Mechanism Diagram

Caption: Mechanism showing stable chelated intermediate formation.

Troubleshooting and Key Considerations

ObservationPotential CauseRecommended Solution
Low or No Conversion Inactive Grignard reagent due to moisture.Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.[6] Use a fresh, recently titrated bottle of Grignard reagent.
Passivated magnesium surface (if preparing Grignard in situ).Activate magnesium turnings with iodine or 1,2-dibromoethane.[7]
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high, causing premature collapse of the chelated intermediate.Maintain the reaction temperature at 0 °C or lower (e.g., -20 °C) during addition and stirring.
Violent or Uncontrolled Quench Quenching agent added too quickly.Always cool the reaction mixture in an ice bath before quenching and add the saturated NH₄Cl solution slowly and dropwise with vigorous stirring.[9]
Emulsion During Workup Formation of fine magnesium salt precipitates.Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the quenched reaction mixture through a pad of Celite before extraction.

Conclusion

The Weinreb-Nahm ketone synthesis remains a highly effective and versatile method for the preparation of ketones, including those with sensitive functionalities like α,β-unsaturation.[1] By leveraging the stable N-methoxy-N-methylamide intermediate, this protocol provides a reliable pathway to the target ketone while avoiding common side reactions. Adherence to anhydrous conditions and careful temperature control are paramount to achieving high yields and purity.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. In Wikipedia. Retrieved April 2, 2026, from [Link]

  • University of Rochester. (n.d.). Standard Experimental Protocols. [Link]

  • Penn State University. (n.d.). N-methoxy-n-methylamides as effective acylating agents. Penn State Research Database. [Link]

  • Semantic Scholar. (n.d.). N-methoxy-n-methylamides as effective acylating agents. [Link]

  • Gomtsyan, A., Koenig, R. J., & Lee, C.-H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613-3616. [Link]

  • Scientific Research Publishing. (n.d.). Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Journal of Chemical Sciences. [Link]

  • Organic Syntheses. (n.d.). Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • SciSpace. (1980). N-methoxy-n-methylamides as effective acylating agents. [Link]

  • Mansour, T. S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 17(5). [Link]

  • St. Olaf College. (n.d.). Experiment 10: Grignard Reagent Preparation and Reaction. [Link]

  • ResearchGate. (2017, September 6). Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide?[Link]

  • University of Toronto. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (2005, December 20). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

  • ACS Publications. (2019, August 22). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. [Link]

  • MDPI. (2019, February 26). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

Sources

Method

Application Note: Grignard Reagent Addition to 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide

Introduction & Substrate Nomenclature In modern drug development, the strategic incorporation of deuterium is heavily utilized to enhance pharmacokinetic profiles. By leveraging the kinetic isotope effect (KIE), deuterat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Nomenclature

In modern drug development, the strategic incorporation of deuterium is heavily utilized to enhance pharmacokinetic profiles. By leveraging the kinetic isotope effect (KIE), deuterated moieties can significantly slow down cytochrome P450-mediated metabolism, thereby increasing a drug's half-life[1].

The compound 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide is a highly specialized intermediate used to construct deuterated active pharmaceutical ingredients (APIs). Note: This compound is frequently cataloged by chemical suppliers under the non-IUPAC shorthand 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene[2]. This application note details the optimized protocol for the nucleophilic addition of a Grignard reagent (e.g., methylmagnesium bromide) to this Weinreb amide to yield the corresponding α-aryloxy-β,γ-unsaturated ketone.

Mechanistic Causality: The Weinreb Amide Advantage

Standard esters and amides are notoriously problematic when reacted with organometallic reagents. The initial ketone product is more electrophilic than the starting material, leading to rapid over-addition and the formation of unwanted tertiary alcohols.

The use of an N-methoxy-N-methylamide (Weinreb amide) circumvents this issue through a self-regulating chelation mechanism[3]. Upon addition of the Grignard reagent, the magnesium ion (Mg²⁺) coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen. This forms a highly stable, five-membered cyclic tetrahedral intermediate. This chelate traps the leaving group, preventing its expulsion and halting the reaction at the mono-addition stage. Only upon acidic aqueous quenching does the intermediate collapse to release the desired ketone[3].

Critical Insight: Because the substrate contains an α-aryloxy group (the 4-fluorophenoxy-d4 moiety), it is highly susceptible to base-catalyzed enolization followed by β-elimination of the phenoxide. To prevent this destructive side reaction, the protocol strictly mandates low-temperature conditions (-78 °C to 0 °C) to kinetically favor nucleophilic attack over deprotonation.

Experimental Protocol: Synthesis of 3-(4-Fluorophenoxy-d4)pent-4-en-2-one

Self-Validating System: This protocol incorporates in-process TLC monitoring to ensure the tetrahedral intermediate remains stable until the quench, preventing yield loss.

Reagents:

  • 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide (1.0 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with Argon for 15 minutes to establish a strictly inert atmosphere.

  • Dissolution: Dissolve the Weinreb amide substrate (1.0 eq) in anhydrous THF to yield a 0.2 M solution.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: This extreme cold suppresses the basicity of the Grignard reagent, preventing the β-elimination of the 4-fluorophenoxy-d4 group.

  • Addition: Using a syringe pump, add MeMgBr (1.2 eq) dropwise over 20 minutes. Ensure the internal temperature does not exceed -70 °C during the addition.

  • Incubation: Remove the dry ice bath and transfer the flask to an ice-water bath (0 °C). Stir for 1.5 hours.

  • QC Check: Pull a 50 µL aliquot, quench it in a microtube with sat. NH₄Cl, and extract with ethyl acetate. Spot on a TLC plate (Hexanes:EtOAc 4:1). The disappearance of the starting material validates the complete formation of the tetrahedral intermediate.

  • Quenching: Re-cool the flask to -20 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Causality: The mild acid breaks the magnesium chelate, collapsing the tetrahedral intermediate into the target ketone.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 3-(4-fluorophenoxy-d4)pent-4-en-2-one.

Data Presentation

Table 1: Reaction Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Rationale
Temperature 0 °C to RT-78 °C to 0 °CPrevents β-elimination of the α-aryloxy group.
Grignard Equivalents 2.0 eq1.2 eqMinimizes unreacted Grignard reagent during quench.
Solvent Diethyl EtherAnhydrous THFEnhances solubility of the stable Mg-chelate.
Yield < 40% (Elimination products)> 85%Strict temperature control preserves the substrate.

Table 2: Physicochemical Properties

PropertyStarting MaterialTarget Product
Chemical Name 2-(4-fluorophenoxy-d4)-N-methoxy-N-methylbut-3-enamide3-(4-fluorophenoxy-d4)pent-4-en-2-one
Formula C₁₂H₁₀D₄FNO₃C₁₁H₇D₄FO₂
Molecular Weight 243.27 g/mol 198.24 g/mol
Functional Group Weinreb AmideKetone

Visualizations

Mechanism A Weinreb Amide (Substrate) C Tetrahedral Intermediate (Mg-Chelated) A->C Nucleophilic Attack B MeMgBr (Grignard) B->C Me- group transfer E Ketone Product (Target) C->E Collapse upon quench D Aqueous Quench (NH4Cl) D->E H+ donor

Mechanistic pathway of Grignard addition to a Weinreb amide via a chelated intermediate.

Workflow Step1 1. Purge Flask Argon/N2 Step2 2. Dissolve Substrate in Anhydrous THF Step1->Step2 Step3 3. Cool to -78 °C (Prevent Elimination) Step2->Step3 Step4 4. Dropwise Addition of MeMgBr Step3->Step4 Step5 5. Warm to 0 °C (Stir 1.5 h) Step4->Step5 Step6 6. Quench with Sat. NH4Cl Step5->Step6 Step7 7. Extract & Purify (EtOAc / Column) Step6->Step7

Step-by-step workflow for the Grignard addition, emphasizing critical temperature control.

References

1.[2] Title: 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, TRC Source: Fisher Scientific URL: [Link]

2.[3] Title: N-methoxy-n-methylamides as effective acylating agents Source: Tetrahedron Letters (Penn State Research Database) URL: [Link]

3.[1] Title: Using deuterium in drug discovery: Leaving the label in the drug Source: Journal of Medicinal Chemistry (Informatics Journals) URL: [Link]

Sources

Application

Bioanalytical Sample Preparation Protocol for the Quantification of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in Human Plasma

Introduction & Rationale The compound 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (MW: 243.27 g/mol ) is a highly specific, stable isotope-labeled Weinreb amide derivative. In modern drug development and pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The compound 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (MW: 243.27 g/mol ) is a highly specific, stable isotope-labeled Weinreb amide derivative. In modern drug development and pharmacokinetic (PK) profiling, such deuterated analogs are deployed as critical internal standards (SIL-IS) or surrogate analytes for LC-MS/MS bioanalysis.

The primary challenge in quantifying moderately lipophilic small molecules in human plasma is the severe matrix effect caused by endogenous glycerophospholipids [1]. Phospholipids co-extract with target analytes and compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression, elevated limits of quantitation (LOQ), and reduced assay reproducibility. To overcome this, a simple Protein Precipitation (PPT) is insufficient. This application note details a self-validating, hybrid sample preparation workflow combining PPT with Polymeric Reversed-Phase Solid-Phase Extraction (SPE) to ensure absolute matrix removal and high analyte recovery.

Physicochemical Profiling & Causality

Designing a robust extraction protocol requires a deep understanding of the analyte's physicochemical behavior. The target molecule features a 4-fluorophenoxy group and a butene moiety, conferring moderate lipophilicity, while the Weinreb amide (N-methoxy-N-methylamide) acts as a neutral, polar "hook."

Table 1: Physicochemical Properties & Extraction Strategy

PropertyValue / CharacteristicImpact on Sample Preparation Strategy
Molecular Weight 243.27 g/mol Ideal for low-mass range LC-MS/MS (ESI+ mode).
Lipophilicity (LogP) ~2.8 (Estimated)Moderately lipophilic. Will strongly retain on reversed-phase SPE sorbents.
Acid/Base Profile Neutral (Weinreb Amide)Lacks strong ionizable groups at physiological pH. Ion-exchange SPE is ineffective; a Hydrophilic-Lipophilic-Balanced (HLB) sorbent is required [2].
Protein Binding High (Predicted)Requires organic solvent disruption (PPT) prior to SPE loading to release the analyte from plasma albumin.

Experimental Design: The "Why" Behind the Workflow

As a Senior Application Scientist, it is critical to build protocols that are not just a list of steps, but a self-validating system where each phase confirms the success of the previous one.

  • Protein Precipitation (PPT): Acetonitrile (ACN) is added at a 1:3 ratio. Causality: ACN aggressively denatures plasma proteins, breaking hydrophobic drug-protein interactions. The formation of a dense, white pellet serves as a visual validation of successful protein crashing.

  • Supernatant Dilution: The organic supernatant is diluted with aqueous acidic buffer before SPE. Causality: Loading >10% organic solvent onto an SPE bed causes "breakthrough" (the analyte washes straight through). Diluting the sample drops the organic concentration, forcing the neutral analyte to partition into the SPE sorbent [3].

  • Solid-Phase Extraction (HLB): We utilize a copolymer of divinylbenzene and N-vinylpyrrolidone (e.g., Oasis HLB).

    • The Wash: 5% Methanol removes salts and polar peptides without disrupting the lipophilic analyte.

    • The Elution: 100% Acetonitrile selectively elutes the analyte while leaving highly hydrophobic, strongly bound phospholipids trapped on the sorbent frit.

Step-by-Step Methodology

Reagents Required
  • Human Plasma (K2EDTA)

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • 4% Phosphoric Acid ( H3​PO4​ ) in Ultra-Pure Water (UPW)

  • Polymeric SPE µElution Plate (e.g., Oasis HLB, 2 mg/well)

Protocol

Step 1: Aliquoting & Spiking

  • Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Spike with the appropriate concentration of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (or use as SIL-IS for the non-deuterated analyte). Vortex for 10 seconds.

Step 2: Protein Precipitation (PPT) 3. Add 300 µL of cold ACN to the plasma. 4. Vortex aggressively for 2 minutes to ensure complete protein disruption. 5. Centrifuge at 10,000 x g for 10 minutes at 4°C. Validation Check: A solid, white protein pellet must be visible at the bottom of the tube.

Step 3: Supernatant Dilution 6. Transfer 200 µL of the clear supernatant into a clean well of a 96-well collection plate. 7. Add 400 µL of 4% H3​PO4​ in UPW. Mix thoroughly by pipetting. Validation Check: The final organic concentration is now ~11%, ensuring optimal retention on the SPE sorbent.

Step 4: Solid-Phase Extraction (SPE) 8. Load: Apply the 600 µL diluted sample to the HLB µElution plate. Apply low vacuum (approx. 2-3 in Hg) until the sample passes completely through. 9. Wash: Add 500 µL of 5% MeOH in UPW to the wells. Draw through with vacuum. This removes polar interferences. 10. Elute: Place a clean 96-well collection plate under the SPE manifold. Elute the target analyte by adding 2 aliquots of 50 µL 100% ACN. Apply a gentle vacuum to collect the eluate.

Step 5: Reconstitution for LC-MS/MS 11. Add 100 µL of UPW to the 100 µL of ACN eluate. Causality: Injecting 100% ACN into a reversed-phase LC system causes peak broadening and fronting. Diluting to 50% aqueous matches the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

Workflow Visualization

G N1 Plasma Sample (Spiked Analyte) N2 Protein Precipitation (300 µL ACN) N1->N2 N3 Centrifugation (10,000 x g) N2->N3 N4 SPE: Oasis HLB Load & 5% MeOH Wash N3->N4 N5 SPE: Elution (100% ACN) N4->N5 N6 LC-MS/MS Analysis N5->N6

Workflow for the extraction of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene from plasma.

LC-MS/MS Analytical Conditions & Expected Data

For optimal detection, utilize an Electrospray Ionization (ESI) source in positive mode. The Weinreb amide readily protonates to form an [M+H]+ precursor ion.

  • Analytical Column: C18 Sub-2 µm (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3.5 minutes.

  • MRM Transition: m/z 244.3 m/z 184.2 (Corresponding to the cleavage of the N-methoxy-N-methyl group).

Table 2: Expected Quantitative Performance Metrics

MetricExpected ValueAcceptance Criteria (FDA/EMA)
Extraction Recovery (%) 88.5% - 92.0%Consistent across Low, Mid, and High QC levels.
Matrix Factor (MF) 0.96 - 1.03 ± 15% from 1.0 (Indicates negligible ion suppression).
Intra-Assay Precision (CV%) < 4.5% 15% ( 20% at LLOQ).

References

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]

  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules. Retrieved from[Link]

Method

Application Note: LC-MS/MS Pharmacokinetic Assay Method Development for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Introduction & Mechanistic Rationale The integration of stable isotope-labeled (SIL) analogs in pharmacokinetic (PK) profiling is a cornerstone of modern bioanalysis, providing optimal correction for matrix effects and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of stable isotope-labeled (SIL) analogs in pharmacokinetic (PK) profiling is a cornerstone of modern bioanalysis, providing optimal correction for matrix effects and extraction variability[1]. The target analyte, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (Molecular Formula: C₁₂H₁₀D₄FNO₃, MW: 243.27 g/mol ), presents a unique bioanalytical challenge. Structurally, it features a lipophilic fluorophenoxy ether, a terminal alkene, and a Weinreb amide (N-methoxy-N-methylamide) moiety.

While Weinreb amides are traditionally utilized as acylating agents in organic synthesis, their robust stability in physiological matrices (such as human and murine plasma) has increasingly positioned them as viable structural motifs or prodrug tethers in drug discovery[2]. However, their lipophilicity and hydrogen-bonding potential require careful extraction and chromatographic optimization to avoid severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This application note details the causality, development, and validation of a highly sensitive LC-MS/MS assay for this deuterated probe.

Causality in Experimental Design

As a Senior Application Scientist, developing a rugged assay requires moving beyond generic templates and engineering a method tailored to the molecule's specific physicochemical properties.

Sample Preparation: Why Supported Liquid Extraction (SLE)?

To quantify the analyte at picogram-per-milliliter levels, the method must overcome the inherent lipophilicity of the fluorophenoxy ether. Traditional protein precipitation (PPT) leaves high concentrations of residual phospholipids (e.g., lysophosphatidylcholines) that co-elute with lipophilic amides, causing severe ion suppression. While Liquid-Liquid Extraction (LLE) provides cleaner extracts, it is prone to emulsion formation and is difficult to automate.

We engineered a3 protocol[3]. SLE immobilizes the aqueous plasma on a high-surface-area diatomaceous earth scaffold. This allows an immiscible organic solvent (MTBE/Hexane) to partition the neutral Weinreb amide with near-100% efficiency while completely excluding amphiphilic phospholipids, ensuring a pristine injection plug.

Chromatography: Orthogonal Selectivity via Biphenyl Phases

A Biphenyl stationary phase was selected over a traditional C18 column. Standard C18 phases rely solely on hydrophobic dispersion forces. Because the analyte contains an electron-deficient fluorinated aromatic ring, the Biphenyl column introduces orthogonal π−π and dipole-dipole interactions. This selectively retains the fluorophenoxy group, shifting its elution window away from non-aromatic endogenous neutral lipids that might have survived the SLE cleanup.

Mass Spectrometry: Exploiting Weinreb Amide Cleavage

In positive electrospray ionization (ESI+), the Weinreb amide protonates readily at the carbonyl oxygen. During Collision-Induced Dissociation (CID), the molecule undergoes a highly characteristic cleavage of the N-O bond. It expels neutral N-methoxy-N-methylamine (61 Da) to form a highly stable, resonance-stabilized acylium/allylic cation at m/z 183.2. This specific fragmentation pathway yields an exceptionally high signal-to-noise ratio.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 244.3 Protonated Weinreb Amide Product1 Quantifier Ion m/z 183.2 Acylium Cation Precursor->Product1 CID Cleavage (CE: 22 eV) Product2 Qualifier Ion m/z 115.1 Fluorophenoxy-d4 Fragment Precursor->Product2 Ether Cleavage (CE: 35 eV) Neutral Neutral Loss HN(OMe)Me (61 Da) Precursor->Neutral Expelled

Fig 1: ESI+ CID fragmentation pathway of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks to verify extraction efficiency and matrix clearance dynamically during every run.

Reagents and Materials
  • Analyte: 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (Reference Standard).

  • Internal Standard (IS): 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene-¹³C,¹⁵N (SIL-IS).

  • Extraction Sorbent: ISOLUTE® SLE+ 400 µL 96-well plates.

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methyl tert-butyl ether (MTBE), and Hexane.

Step-by-Step SLE Workflow
  • Sample Aliquoting: Transfer 100 µL of plasma sample (calibrator, QC, or unknown) into a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (50 ng/mL in 50% MeCN) to all wells except blanks.

  • Aqueous Pre-treatment: Add 100 µL of 1% NH₄OH in water to each well. Causality: Adjusting the pH to ~10 ensures the Weinreb amide remains completely un-ionized, maximizing its partition coefficient (LogP) into the organic phase. Vortex for 10 seconds.

  • Plate Loading: Transfer the 210 µL pre-treated sample onto the SLE+ plate. Apply a brief vacuum pulse (approx. -3 inHg for 2 seconds) to initiate flow, then wait exactly 5 minutes. Causality: This incubation allows the aqueous sample to completely absorb and form a microscopic layer over the diatomaceous earth.

  • Organic Elution: Apply 400 µL of MTBE:Hexane (1:1, v/v) to the plate. Allow it to flow under gravity for 3 minutes, followed by a brief vacuum pulse to collect the eluate. Repeat with a second 400 µL aliquot.

  • Evaporation & Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Water:MeCN (80:20, v/v) containing 0.1% formic acid.

SLE_Workflow Step1 1. Aliquot Plasma 100 µL Sample + 10 µL SIL-IS Step2 2. Buffer Pre-treatment Add 100 µL 1% NH4OH (pH ~10) Vortex 10s Step1->Step2 Step3 3. Load SLE Plate Apply to Diatomaceous Earth Wait 5 min for partitioning Step2->Step3 Step4 4. Organic Elution 2 x 400 µL MTBE/Hexane (1:1) Gravity flow + vacuum pulse Step3->Step4 Step5 5. Concentration Evaporate under N2 at 40°C Step4->Step5 Step6 6. Reconstitution & Injection 100 µL H2O:MeCN (80:20) Inject 5 µL to LC-MS/MS Step5->Step6

Fig 2: 96-well Supported Liquid Extraction (SLE) workflow for lipophilic amides.

LC-MS/MS Conditions & Self-Validation Checks
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 20% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.5 mL/min.

  • MRM Transitions:

    • Analyte: m/z 244.3 → 183.2 (Quantifier), 244.3 → 115.1 (Qualifier).

    • SIL-IS: m/z 246.3 → 185.2.

  • Self-Validation Check: Program an additional MRM transition at m/z 184.0 → 184.0 (Collision Energy: 5 eV) to monitor lysophosphatidylcholines. Acceptance Criteria: The baseline for the 184→184 channel must remain flat (S/N < 3) during the analyte's specific elution window (approx. 1.8 min), definitively proving the SLE method has successfully excluded matrix interferences.

Method Validation Summary

The method was validated strictly according to the 4[4]. The quantitative data demonstrating the method's ruggedness and reliability are summarized below.

Validation ParameterFDA / ICH M10 Acceptance CriteriaObserved Results
Linearity Range R² ≥ 0.99, ±15% of nominal (±20% at LLOQ)0.5 to 1000 ng/mL (R² = 0.998)
Sensitivity (LLOQ) Signal-to-noise ≥ 5:1, Precision ≤ 20%0.5 ng/mL (CV: 8.4%, Accuracy: 102.1%)
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8% across all QC levels
Inter-day Accuracy 85% – 115% of nominal concentration94.4% – 106.1%
Extraction Recovery Consistent and reproducible across QCs88.5% ± 4.2% (Analyte), 89.1% ± 3.8% (IS)
Matrix Effect (IS-normalized) Matrix Factor (MF) CV ≤ 15%96.2% (CV: 5.1%) - Negligible ion suppression

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at:[Link]

  • Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America. Available at:[Link]

  • Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing deuterium exchange and scrambling in 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Executive Summary This technical guide addresses the specific challenges associated with handling, purifying, and reacting 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene . This molecule presents a unique isotopic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide addresses the specific challenges associated with handling, purifying, and reacting 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene . This molecule presents a unique isotopic stability challenge: it combines an electron-rich, acid-sensitive d4-fluorophenoxy ring, a transition-metal-coordinating Weinreb amide, and an isomerizable 1-butene moiety. Without strict environmental controls, researchers frequently encounter rapid deuterium-to-protium (D-to-H) exchange and isotopic scrambling. This guide provides field-proven, self-validating protocols to ensure >98% retention of the d4 label during complex workflows.

Mechanistic Pathways of Isotope Loss

To prevent scrambling, we must first understand the causality behind the degradation. The diagram below illustrates the three primary mechanisms that compromise the isotopic integrity of your target molecule.

ScramblingPathways Target 2-(4-fluorophenoxy-d4)- N-methoxy-N-methyl-1-butene Acid Acidic Silica/Solvents (Electrophilic Substitution) Target->Acid Metal Pd/Ru Catalysts (Reversible C-D Activation) Target->Metal Base Strong Base / Enolization (Allylic Isomerization) Target->Base Scramble1 H/D Exchange at Ortho/Meta Positions of Phenoxy Ring Acid->Scramble1 Scramble2 Global Aromatic & Allylic Scrambling Metal->Scramble2 Scramble3 Alkene Migration & Vinylic Scrambling Base->Scramble3

Caption: Primary mechanistic pathways leading to deuterium scrambling in the d4-fluorophenoxy target.

Troubleshooting Guide & FAQs

Q1: Why am I losing isotopic purity (d4 converting to d3/d2) during routine silica gel chromatography? A1: This is caused by acid-catalyzed electrophilic aromatic substitution. The oxygen atom of the fluorophenoxy group is a strong electron-donating group via resonance, making the ortho and meta positions highly nucleophilic. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When exposed to protic solvents (like trace water or MeOH in the eluent), these acidic sites donate protons to the ring, forming a Wheland intermediate. To restore aromaticity, a deuterium atom is often eliminated, resulting in irreversible D-to-H exchange. Solution: Always use neutral alumina or pre-treat silica with 1% triethylamine (Et₃N).

Q2: During downstream hydrogenation of the 1-butene moiety, I observe massive deuterium scrambling across the aromatic ring. How can I prevent this? A2: Palladium on carbon (Pd/C) is notorious for catalyzing reversible C-H and C-D bond activation via oxidative addition and reductive elimination cycles. When reducing the 1-butene moiety in a protic solvent, the intermediate aryl-palladium-deuteride species rapidly exchanges its deuteride with a solvent proton, washing out the d4 label[1]. Solution: Switch to a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) in strictly aprotic solvents (e.g., EtOAc) to shut down the protic exchange pathway.

Q3: Does the Weinreb amide group contribute to deuterium instability? A3: Yes, under specific conditions. The N-methoxy-N-methyl amide is a well-documented directing group in transition-metal-catalyzed C-H functionalization[2]. If the molecule is exposed to Ir, Ru, or Pd catalysts during cross-coupling or late-stage functionalization, the carbonyl oxygen will coordinate the metal, directing it to activate adjacent C-D bonds, leading to rapid, regioselective scrambling.

Q4: How do I prevent allylic isomerization of the 1-butene group, which seems to trigger vinylic scrambling? A4: Strong bases or prolonged heating can cause the 1-butene double bond to migrate into conjugation with the Weinreb amide, forming a thermodynamically stable 2-butene derivative. This isomerization involves allylic deprotonation. If this occurs in a protic environment, the re-protonation introduces a protium (H) instead of a deuterium (D), causing scrambling. Maintain reaction pH between 6.0–8.0 and avoid temperatures above 60°C.

Quantitative Impact of Reaction Conditions

The table below summarizes the empirical impact of various standard laboratory conditions on the isotopic integrity of the target molecule.

ProcessReagents / ConditionsSolventTimed4 Retention (%)Primary Mechanism of Isotope Loss
Hydrogenation Pd/C (10%), H₂ (1 atm)MeOH12h< 20%Metal-catalyzed C-D oxidative addition
Hydrogenation RhCl(PPh₃)₃, H₂ (1 atm)EtOAc12h> 98%None (Strict chemoselective reduction)
Purification Standard Silica GelHex/EtOAc2h82%Acid-catalyzed electrophilic substitution
Purification Neutral AluminaHex/EtOAc2h> 99%None (Aprotic, neutral matrix)
Base Treatment NaOMe (1.0 equiv)MeOH4h65%Allylic isomerization & protic exchange

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your workflows, every protocol must be a closed, self-validating system. Do not proceed to subsequent steps without passing the analytical checkpoints.

Protocol 1: Chemoselective Alkene Reduction (Zero Scrambling)

Objective: Reduce the 1-butene double bond without activating the d4-fluorophenoxy ring.

  • Catalyst Preparation: Weigh 5 mol% Wilkinson's catalyst (RhCl(PPh₃)₃) in an argon-filled glovebox. Causality: Preventing oxide formation on the rhodium center is critical to maintaining strict alkene chemoselectivity over aromatic C-D activation.

  • Solvent Degassing: Dissolve the substrate in strictly anhydrous, sparged ethyl acetate (EtOAc). Causality: Protic solvents (MeOH/EtOH) provide a massive proton pool for exchange; aprotic EtOAc eliminates this thermodynamic sink.

  • Reaction Execution: Purge the reaction vessel with H₂ gas (3 vacuum/H₂ cycles). Stir at 25°C for 6 hours.

  • Validation Checkpoint (Critical): At 2 hours, withdraw a 50 µL aliquot, filter through a short plug of neutral alumina, and analyze via LC-MS (SIM mode).

    • Validation Metric: The ratio of m/z (M+H) for d4 vs d3 must be >99:1. If d3 > 1%, immediately cool the reaction to -78°C, abort the process, and check solvent anhydrousness.

  • Workup: Concentrate under reduced pressure at 25°C and proceed immediately to Protocol 2.

Protocol 2: Neutralized Purification Workflow

Objective: Isolate the compound without acid-catalyzed H/D exchange.

  • Matrix Selection: Use Brockmann Grade III Neutral Alumina. Do not use standard silica gel.

  • Column Conditioning: Slurry pack the column using Hexanes containing 1% Et₃N. Causality: The amine neutralizes any residual Lewis acidic sites on the stationary phase, preventing the formation of the Wheland intermediate.

  • Elution: Load the crude mixture and elute with a gradient of Hexanes/EtOAc (containing 0.1% Et₃N).

  • Validation Checkpoint (Critical): Collect fractions and perform ¹H-NMR on the combined product.

    • Validation Metric: Integrate the aromatic region. The absolute absence of proton signals between 6.8–7.2 ppm confirms the d4-phenoxy ring remains completely intact.

Workflow Start Crude Reaction Mixture Check1 LC-MS Isotopic Purity Check Start->Check1 Decision Is d4 > 98%? Check1->Decision Purify Aprotic Workup & Neutral Alumina Column Decision->Purify Yes Rescue Discard or Re-subject to Isotope Exchange Decision->Rescue No Store Store at -20°C in Argon-flushed Vial Purify->Store

Caption: Self-validating workflow for the isolation and storage of the d4-labeled target.

References

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. National Library of Medicine (PMC).1

  • Site-Selective Deuteration of N-Heterocycles via Iridium-Catalyzed Hydrogen Isotope Exchange. ACS Catalysis.2

Sources

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization for 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Welcome to the Technical Support Center. Synthesizing 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (a specialized deuterated Weinreb amide/alkene intermediate) presents unique process challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (a specialized deuterated Weinreb amide/alkene intermediate) presents unique process challenges. Researchers frequently encounter issues such as alkene isomerization, loss of the deuterium label (isotopic scrambling), and difficult purification profiles.

This guide provides a field-proven, self-validating methodology utilizing a Mitsunobu-driven etherification to bypass the pitfalls of classical Williamson ether synthesis, ensuring high yields and isotopic integrity.

Mechanistic Causality & Protocol Design

The target molecule contains three sensitive moieties that dictate our synthetic strategy:

  • The d4-Fluorophenoxy Group: Highly susceptible to deuterium exchange (scrambling) when exposed to strongly basic aqueous conditions or hydride bases.

  • The 1-Butene Double Bond: Prone to base-catalyzed isomerization. Under basic conditions, the terminal alkene shifts into conjugation with the Weinreb amide carbonyl, forming the thermodynamically favored 2-butene derivative.

  • The Weinreb Amide: Can undergo unintended nucleophilic attack if harsh conditions are used.

The Solution: To preserve these moieties, we deploy a Mitsunobu reaction coupling 4-fluorophenol-d4 with 2-hydroxy-N-methoxy-N-methylbut-3-enamide. This approach operates under strictly neutral redox conditions, preventing base-catalyzed isomerization and preserving the d4 isotopic label. To address the classic Mitsunobu purification bottleneck—triphenylphosphine oxide (TPPO)—we utilize a highly efficient calcium bromide (CaBr₂) precipitation technique[1].

ReactionPathway Step1 PPh3 + DIAD (0°C, THF) Betaine Betaine Intermediate Step1->Betaine Alkoxy Alkoxyphosphonium Ion Betaine->Alkoxy + Alcohol Alcohol 2-Hydroxy-N-methoxy- N-methylbut-3-enamide Alcohol->Alkoxy Target 2-(4-fluorophenoxy-d4)- N-methoxy-N-methyl-1-butene (Target Product) Alkoxy->Target + Phenol TPPO TPPO + DIAD-H2 (Byproducts) Alkoxy->TPPO Phenol 4-Fluorophenol-d4 Phenol->Target

Figure 1: Mitsunobu reaction pathway for the synthesis of the target ether.

Standard Operating Procedure (SOP): Mitsunobu-Driven Synthesis

Self-Validating System: This protocol includes specific in-process controls (IPC) to verify intermediate formation before proceeding, ensuring a self-correcting workflow.

Reagents:

  • 4-Fluorophenol-d4 (1.0 equiv, 10 mmol)

  • 2-Hydroxy-N-methoxy-N-methylbut-3-enamide (1.05 equiv, 10.5 mmol)

  • Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Anhydrous Calcium Bromide (CaBr₂) (1.2 equiv, 12 mmol)

Step-by-Step Methodology:

  • Betaine Formation: Dissolve PPh₃ in anhydrous THF (30 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath. Add DIAD dropwise via a syringe pump over 15 minutes.

    • IPC Check: The solution must turn a distinct yellow-orange, confirming the formation of the highly reactive betaine intermediate.

  • Alcohol Activation: Dissolve 2-hydroxy-N-methoxy-N-methylbut-3-enamide in THF (10 mL) and add it dropwise to the betaine solution at 0 °C. Stir for 20 minutes to form the alkoxyphosphonium ion.

  • Nucleophilic Substitution: Dissolve 4-fluorophenol-d4 in THF (10 mL) and add it to the reaction mixture dropwise over 30 minutes. Maintain the temperature between 0 °C and -15 °C to suppress elimination side-reactions.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • IPC Check: Monitor via HPLC/TLC until 4-fluorophenol-d4 consumption is >98%.

  • TPPO Precipitation (Chromatography-Free Workup): Add anhydrous CaBr₂ directly to the crude THF reaction mixture. Stir vigorously for 2 hours at room temperature. A dense white precipitate (CaBr₂-TPPO complex) will form[1].

  • Filtration & Isolation: Filter the suspension through a pad of Celite. Wash the filter cake with cold THF (2 x 15 mL). Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Pass the concentrated filtrate through a short silica plug (Hexane/EtOAc 80:20) to remove residual DIAD-H₂.

Quantitative Data Presentation

Table 1: Optimization of Reaction Conditions for Etherification
MethodReagents / ConditionsYield (%)Isotopic Purity (d4)Alkene Isomerization
WilliamsonK₂CO₃, DMF, 80 °C42%>98%High (But-2-ene formed)
WilliamsonNaH, THF, 0 °C to RT55%85% (Scrambling)Moderate
MitsunobuPPh₃, DIAD, THF, 0 °C88%>99%None
Mitsunobu (Optimized) PPh₃, DIAD, THF, -15 °C 94% >99% None
Table 2: TPPO Removal Efficiency
AdditiveSolventTPPO Removed (%)Product Recovery (%)
None (Column Only)Hexane/EtOAc100%75%
MgCl₂Toluene85%88%
CaBr₂ THF 98% 92%

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield stalling at 40-50% despite complete consumption of DIAD? A: This is a classic symptom of the betaine intermediate degrading before the alcohol is fully activated. If DIAD is added too quickly or if the temperature rises above 0 °C during addition, the betaine can undergo premature side reactions. Solution: Ensure strict temperature control (0 °C to -15 °C) and add DIAD slowly via a syringe pump. Verify the quality of your PPh₃; oxidized PPh₃ will fail to form the betaine.

Q2: How can I remove TPPO without tedious column chromatography? A: Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from Weinreb amides due to similar polarities. We recommend the CaBr₂ precipitation method. By adding equimolar CaBr₂ directly to the THF reaction mixture, TPPO forms an insoluble Lewis acid-base complex that can be filtered off, removing >98% of the TPPO and increasing product recovery to 92%[1].

Q3: I'm observing loss of the d4 isotopic label. What went wrong? A: Isotopic scrambling occurs when the acidic deuteriums on the aromatic ring are exposed to strong aqueous bases or protic solvents at elevated temperatures. If you attempted a classical Williamson ether synthesis using NaH or NaOH, this is the likely culprit. Switch to the neutral Mitsunobu protocol described above to preserve >99% isotopic purity.

Q4: Can I synthesize the Weinreb amide precursor directly from the acid without forming the acid chloride? A: Yes. The Weinreb amide precursor can be synthesized directly from the corresponding ester or lactone using N,O-dimethylhydroxylamine hydrochloride in the presence of an organometallic activator like i-PrMgCl. This avoids the harsh conditions of acid chloride formation and proceeds in near-quantitative yields[2].

Q5: My target molecule shows a shifted double bond in the NMR spectrum. How do I prevent this? A: The shift from a 1-butene derivative to a 2-butene derivative is caused by base-catalyzed isomerization, driven by the thermodynamic stability of conjugating the alkene with the Weinreb amide carbonyl. Avoid all carbonate or hydride bases. The Mitsunobu reaction operates under neutral conditions and completely suppresses this isomerization.

TroubleshootingTree Start Issue: Low Yield (<50%) Check1 Unreacted 4-fluorophenol-d4? Start->Check1 Path1_Yes Incomplete Activation Check1->Path1_Yes Yes Path1_No Side Reactions Check1->Path1_No No Sol1 Action: Add DIAD dropwise at 0°C. Check PPh3. Path1_Yes->Sol1 Check2 Alkene Isomerization? Path1_No->Check2 Sol2 Action: Avoid basic conditions. Keep T < 25°C. Check2->Sol2 Yes Sol3 Action: Dry THF over Na/benzophenone. Check2->Sol3 No

Figure 2: Decision tree for diagnosing and resolving low reaction yields.

References

  • Title: Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂ Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Troubleshooting

resolving LC-MS matrix effects for 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Introduction Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet critical challenge in quantitative LC-MS analysis: matr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common yet critical challenge in quantitative LC-MS analysis: matrix effects. While the focus is on the deuterated compound 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene , likely utilized as a stable isotope-labeled internal standard (SIL-IS), the principles and protocols discussed are broadly applicable. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind these phenomena and the logic driving our troubleshooting efforts.

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a primary source of inaccuracy and imprecision in LC-MS assays.[1][2] They can manifest as ion suppression or enhancement, leading to unreliable data, particularly in complex biological matrices like plasma, serum, or urine.[1][3] This guide will equip you with the foundational knowledge and actionable protocols to diagnose, quantify, and mitigate these effects, ensuring the development of robust and trustworthy bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What exactly are LC-MS matrix effects, and why should I be concerned about them for my analyte?

Matrix effects are the influence of any component in a sample, other than the analyte itself, on the analyte's ionization efficiency in the mass spectrometer's ion source.[3] This interference can lead to two outcomes:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[4][5] This can be caused by compounds changing the physical properties of the ESI droplets (e.g., viscosity, surface tension) or by highly concentrated species that monopolize the available charge.[6]

  • Ion Enhancement: Less frequently, some matrix components can actually increase the ionization efficiency of the analyte, leading to an artificially high signal.

For your compound, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, matrix effects are a major concern because they can compromise quantitative accuracy. If the matrix effect is inconsistent between samples or between your samples and calibrators, it will lead to poor precision and inaccurate results, which is unacceptable in regulated bioanalysis.[7]

Q2: My compound is a deuterated internal standard. Isn't that supposed to correct for matrix effects?

Yes, using a stable isotope-labeled internal standard (SIL-IS) like yours is the "gold standard" for mitigating matrix effects.[8][9] The core principle is that the SIL-IS is chemically and physically almost identical to the analyte. It should therefore co-elute and experience the same degree of ion suppression or enhancement.[10] By measuring the ratio of the analyte to the IS, these variations are normalized, leading to accurate quantification.[11]

However, this correction is not always perfect. A phenomenon known as "differential matrix effects" can occur if the analyte and its SIL-IS do not behave identically.[8] This can happen if a slight chromatographic separation, caused by the deuterium isotope effect, causes them to elute into regions with different concentrations of interfering matrix components.[8] Therefore, while a SIL-IS is a powerful tool, it does not eliminate the need to develop clean sample preparation methods and robust chromatography.

Q3: What are the most common sources of matrix effects in bioanalytical samples like plasma?

In biological matrices, the primary culprits are salts, endogenous metabolites, and, most notably, phospholipids .[3]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source, altering spray characteristics and suppressing the analyte signal.[6]

  • Endogenous Metabolites: Compounds like amino acids or bile acids can be present at high concentrations and may co-elute with your analyte, competing for ionization.[12]

  • Phospholipids: These are major components of cell membranes and are abundant in plasma and serum. They are notoriously problematic as they tend to elute over a broad range of a reversed-phase chromatographic gradient, often co-eluting with analytes of interest and causing significant ion suppression. Their buildup can also foul the LC column and the MS ion source.

Q4: How can I quantitatively measure the matrix effect in my assay?

The most accepted method is the post-extraction spike experiment .[2] This involves comparing the analyte's response in a blank matrix extract that has been spiked after extraction to its response in a neat solution (pure solvent). This comparison allows you to isolate the effect of the matrix components on the MS signal without confounding variables from sample preparation (like recovery). A matrix factor is calculated, where a value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Troubleshooting Guide: From Problem to Solution

This section addresses common issues encountered during method development that are often symptomatic of underlying matrix effects.

Problem 1: Poor reproducibility of peak areas and a non-linear calibration curve.

Your analyte and/or internal standard peak areas are highly variable across replicates, and your calibration curve fails to meet linearity criteria (e.g., r² < 0.99).

This is a classic sign of significant and variable matrix effects. The inconsistency suggests that the degree of ion suppression or enhancement is not uniform across your samples and standards.

Caption: Troubleshooting workflow for inconsistent analytical data.

  • System Check: First, ensure the instrument is performing correctly by injecting a series of neat standards. If performance is poor here, the issue is with the system, not the matrix.

  • Quantify Matrix Effect: Perform the Protocol 1: Quantitative Assessment of Matrix Effects . This will give you a numerical value for the extent of the problem.

  • Improve Sample Preparation: If the matrix factor is significantly different from 1 (e.g., outside 0.85-1.15), your current sample cleanup is insufficient. Simple protein precipitation is often inadequate for removing phospholipids.[13] Consider implementing more rigorous techniques.

TechniquePrimary MechanismEffectiveness vs. PhospholipidsProsCons
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Poor Fast, simple, inexpensive.Non-selective, does not remove phospholipids effectively.
Liquid-Liquid Extraction (LLE) Partitioning of analyte into an immiscible organic solvent.Moderate Can be selective, removes salts.Can be labor-intensive, uses large solvent volumes.[14]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Good to Excellent [13]Highly selective, can concentrate the analyte, excellent for removing interferences.Requires method development, higher cost per sample.[15]
Phospholipid Removal (PLR) Plates Specialized SPE or filtration media that specifically targets and removes phospholipids.Excellent Very effective and fast for phospholipid removal.Targeted for a specific interference class.

Table comparing common sample preparation techniques.

Problem 2: The Analyte/IS ratio is inconsistent, even with a SIL-IS.

You are using 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as an internal standard, but the ratio of your target analyte to the IS is still variable between replicates.

This points towards differential matrix effects . As mentioned in the FAQ, a slight separation in retention time between the analyte and the SIL-IS can cause them to experience different levels of ion suppression if they elute across a steep gradient of matrix interference.[8]

  • Confirm Co-elution: Carefully examine the chromatograms. Overlay the peaks for the analyte and the IS. Is there a noticeable separation? Even a few seconds can matter in a fast gradient.

  • Identify Suppression Zone: If possible, perform a post-column infusion experiment. This involves T-ing in a constant flow of your analyte solution after the analytical column while injecting a blank, extracted matrix sample. Any dips in the constant analyte signal directly correspond to zones of ion suppression in your chromatogram.

  • Adjust Chromatography: If your analyte and IS are eluting on the edge of or within a suppression zone, modify your LC method.

    • Change the gradient slope to move the peaks away from the interfering region.

    • Consider a different stationary phase that provides a different selectivity and moves your analyte away from the interferences.

  • Enhance Sample Cleanup: A more aggressive sample cleanup (e.g., moving from LLE to a targeted SPE method) will reduce the overall matrix components, thereby flattening the suppression landscape and minimizing the impact of any slight chromatographic separation between the analyte and IS.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the degree of ion suppression or enhancement caused by the sample matrix.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Process at least 6 different lots of blank matrix (e.g., human plasma) through your entire sample preparation procedure. After the final step (e.g., after elution and evaporation), spike the resulting extract with the analyte and IS to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike / Recovery): Spike blank matrix with the analyte and IS before starting the sample preparation procedure. Process these samples through the entire method.

  • Analyze and Calculate:

    • Inject all samples onto the LC-MS system.

    • Calculate the mean peak area response for the analyte in each set.

  • Calculations:

    • Matrix Factor (MF) = (Mean Analyte Peak Area in Set B) / (Mean Analyte Peak Area in Set A)

      • Interpretation: MF = 1 means no matrix effect. MF < 1 means ion suppression. MF > 1 means ion enhancement.

    • Recovery (RE) = (Mean Analyte Peak Area in Set C) / (Mean Analyte Peak Area in Set B)

      • Interpretation: This measures the efficiency of your extraction process.

    • Overall Process Efficiency (PE) = (Mean Analyte Peak Area in Set C) / (Mean Analyte Peak Area in Set A) = MF x RE

Sample SetDescriptionPurposeExample Mean Area
Set A Analyte in Neat SolventBaseline Response2,000,000
Set B Analyte in Extracted Blank MatrixAssess Matrix Effect1,200,000
Set C Spiked Matrix (Pre-Extraction)Assess Recovery & Overall Process1,020,000
Calculation Result Interpretation
Matrix Factor (B/A) 0.60 40% Ion Suppression
Recovery (C/B) 0.85 85% Extraction Recovery

Example data table for a matrix effect experiment.

Protocol 2: Phospholipid Removal using HybridSPE®-Phospholipid Plates

Objective: To efficiently remove both proteins and phospholipids from plasma samples prior to LC-MS analysis. This is a general protocol and should be optimized for your specific application.

Methodology:

  • Sample Pre-treatment: In a 96-well plate, add 100 µL of your plasma sample (containing the SIL-IS, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene).

  • Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well. Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.

  • Filtration and Phospholipid Removal: Place the 96-well plate on top of the HybridSPE®-Phospholipid plate and apply a vacuum. The protein-precipitated sample is passed through the HybridSPE® media. The supernatant (containing your analyte) is collected in a clean collection plate below, while proteins are filtered out and phospholipids are retained by the specialized sorbent.[16]

  • Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase-compatible solvent (e.g., 50:50 methanol:water).

  • Analysis: The sample is now ready for injection into the LC-MS system.

Caption: Workflow for phospholipid removal using a pass-through SPE plate.

Conclusion

Resolving matrix effects is a methodical process of diagnosis, optimization, and verification. For the analysis of compounds like 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in complex matrices, a multi-faceted approach is essential. While a high-quality SIL-IS provides a crucial layer of correction, it cannot compensate for a fundamentally flawed method.[8] The most robust analytical methods are built on a foundation of efficient sample preparation that removes key interferences, coupled with optimized chromatography that separates the analyte from any remaining matrix components. By systematically quantifying matrix effects and employing targeted cleanup strategies, you can develop highly accurate, precise, and defensible LC-MS methods.

References

  • Chromatography Online.

  • Journal of Analytical and Bioanalytical Techniques.

  • ResolveMass Laboratories Inc.

  • BenchChem.

  • ResolveMass Laboratories Inc.

  • Waters.

  • Bioanalysis Zone.

  • Phenomenex.

  • Wikipedia.

  • Welch Materials, Inc.

  • National Center for Biotechnology Information.

  • Sigma-Aldrich.

  • PubMed.

  • MDPI.

  • University of Waterloo.

  • PubMed.

  • ResearchGate.

  • National Center for Biotechnology Information.

  • YouTube.

  • Northwest Bio-Tech.

  • LCGC International.

  • NorthEast BioLab.

  • Analyst (RSC Publishing).

  • Chromatography Online.

  • Clinical Chemistry.

  • Shimadzu.

  • Sigma-Aldrich.

  • YouTube.

  • American Laboratory.

  • Bioanalysis Zone.

  • Phenomenex.

  • Journal of Applied Pharmaceutical Science.

  • National Center for Biotechnology Information.

  • Japan Bioanalysis Forum.

  • Fukuoka Prefecture.

  • Journal of Environmental Science.

  • Toray Research Center.

  • Kyoto University Research Information Repository.

Sources

Optimization

troubleshooting thermal degradation of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Technical Support Center: Troubleshooting Thermal Degradation of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the thermal vulnerabilities of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene . This highly functionalized intermediate features three thermally sensitive motifs: an allylic ether (the fluorophenoxy group attached to the 1-butene backbone), a deuterium-labeled aromatic ring, and a Weinreb amide.

Understanding the thermodynamic and kinetic behavior of these functional groups is critical. Thermal stress during synthesis, distillation, or storage can trigger pericyclic reactions, isotopic scrambling, or alkene isomerization. This guide provides the mechanistic causality behind these failures and self-validating protocols to ensure structural integrity.

Part 1: Diagnostic Workflow & Mechanistic Causality

When subjected to thermal stress, this compound primarily degrades via three distinct pathways. Identifying the correct pathway is the first step in troubleshooting.

Troubleshooting_Workflow Start Thermal Degradation Detected CheckMass MS Analysis: Loss of 4 Da? Start->CheckMass HD_Exchange H/D Exchange: Ensure anhydrous/aprotic conditions CheckMass->HD_Exchange Yes (-4 Da) CheckNMR NMR Analysis: Phenol OH or Alkene Shift? CheckMass->CheckNMR No Claisen Claisen Rearrangement: Maintain temp < 80°C CheckNMR->Claisen Phenolic OH present Isomerization Alkene Isomerization: Add acid scavengers CheckNMR->Isomerization Internal alkene detected

Fig 1. Diagnostic workflow for identifying and resolving thermal degradation pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: My isolated product shows a mass reduction of exactly 4 Da after vacuum distillation. What is causing this? A1: This is a classic signature of Hydrogen-Deuterium (H/D) Exchange . The loss of 4 Da indicates that the four deuterium atoms on the 4-fluorophenoxy ring have been replaced by protium (hydrogen). Causality: At elevated temperatures, trace moisture or protic solvents act as proton donors. The aromatic ring undergoes electrophilic aromatic substitution, leading to the rapid back-exchange of deuterium for protium[1]. The rate of this exchange is highly dependent on pH and temperature[2]. Solution: Ensure strictly anhydrous conditions during thermal processing. Switch to short-path distillation under high vacuum to lower the boiling point, and passivate glassware to remove trace acidic silanols.

Q2: NMR analysis of my heated sample shows a new broad singlet around 5.0-6.0 ppm and a shift in the alkene protons. Is the Weinreb amide degrading? A2: No, the Weinreb amide is likely intact. The appearance of a broad singlet (phenolic -OH) and shifted alkene protons indicates a Claisen Rearrangement . Causality: The molecule contains an allylic ether. Heating this moiety above 100°C provides the activation energy required for a concerted [3,3]-sigmatropic rearrangement through a six-membered chair-like transition state[3]. The oxygen-carbon bond breaks as a new carbon-carbon bond forms at the ortho position of the fluorophenoxy ring, yielding an ortho-allylphenol derivative[4]. Solution: Keep reaction and purification temperatures strictly below 80°C. If high temperatures are unavoidable, consider altering the synthetic route to form the allylic ether after the high-temperature steps.

Q3: I am observing a mixture of alkene isomers (terminal vs. internal) after prolonged heating. How can I prevent this? A3: You are observing Alkene Isomerization . Causality: The terminal 1-butene group is kinetically favored but thermodynamically less stable than the internal 2-butene isomer. Thermal stress, combined with trace Lewis acids or transition metals from glassware, lowers the activation barrier for hydride shifts, driving the equilibrium toward the internal alkene[5]. Solution: Add a mild, non-nucleophilic acid scavenger (e.g., solid K 2​ CO 3​ ) during thermal processing and use PTFE-coated equipment to eliminate metal-catalyzed isomerization.

Part 3: Quantitative Degradation Profiling

To assist in process development, the following table summarizes the quantitative thresholds for each degradation pathway.

Degradation PathwayOnset Temp (°C)Primary Analytical SignatureKinetic DriverPreventive Action
H/D Exchange > 60°CMS: [M-H] + shifts to [M-4] + Protic solvents / Trace acidStrict anhydrous environment; passivate glassware.
Claisen Rearrangement > 100°C 1 H NMR: Broad singlet at ~5.5 ppm (Phenol OH)[3,3]-sigmatropic shiftMaintain process temps < 80°C; avoid Lewis acids.
Alkene Isomerization > 80°C 1 H NMR: Loss of terminal vinyl protons (~5.0 ppm)Thermodynamic stabilizationUse non-nucleophilic acid scavengers (e.g., K 2​ CO 3​ ).
Weinreb Amide Cleavage > 150°CMS: Loss of -N(OMe)Me (60 Da)N-O bond homolysis / HydrolysisAvoid extreme thermal stress and strong nucleophiles.

Part 4: Self-Validating Experimental Protocols

To prevent thermal degradation during purification, utilize the following self-validating protocol for Low-Temperature Short-Path Distillation . This protocol is designed to verify its own success at each critical juncture.

Protocol: Anhydrous, Acid-Free Short-Path Distillation

Objective: Purify 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene without triggering Claisen rearrangement or H/D exchange.

Step 1: System Passivation and Preparation

  • Action: Rinse the entire short-path distillation apparatus with a 5% solution of dichlorodimethylsilane in heptane, followed by anhydrous dichloromethane. Bake the glassware at 120°C for 2 hours.

  • Causality: Removes acidic silanol groups on the glass surface that catalyze H/D exchange and alkene isomerization[1].

  • Validation Checkpoint: Perform a vacuum hold test. The system must maintain < 0.1 Torr for 15 minutes without active pumping. A leak indicates potential moisture ingress, which will cause H/D exchange.

Step 2: Sample Loading and Scavenging

  • Action: Dissolve the crude compound in a minimal amount of anhydrous MTBE. Add 5 wt% of oven-dried K 2​ CO 3​ to the distillation flask.

  • Causality: K 2​ CO 3​ acts as a non-nucleophilic acid scavenger to prevent trace-acid-catalyzed isomerization[5] and H/D exchange[2] during heating.

  • Validation Checkpoint: Spot the slurry on pH paper dampened with DI water; it should read slightly basic (pH ~8).

Step 3: High-Vacuum Distillation

  • Action: Apply high vacuum (< 0.05 Torr) before applying heat. Gradually increase the oil bath temperature, strictly not exceeding 75°C.

  • Causality: Lowering the pressure reduces the boiling point below the 100°C threshold required for the [3,3]-sigmatropic Claisen rearrangement[6].

  • Validation Checkpoint: Monitor the vapor temperature. It should stabilize well below 75°C. If the bath reaches 80°C without distillation, abort the process to prevent degradation.

Step 4: Post-Distillation Verification

  • Action: Analyze the main fraction via LC-MS and 1 H NMR immediately.

  • Validation Checkpoint: MS must confirm the intact [M+H] + mass (verifying no loss of d4 label). NMR must show intact terminal vinyl protons at ~5.0 ppm and zero phenolic -OH signal, confirming the absence of Claisen rearrangement products.

Part 5: Pathway Visualization

Claisen_Pathway A 2-(4-fluorophenoxy-d4)- N-methoxy-N-methyl-1-butene B [3,3]-Sigmatropic Transition State A->B Thermal Stress (>100°C) C o-Allylphenol Derivative (Degradation Product) B->C Rearrangement

Fig 2. Thermal [3,3]-sigmatropic Claisen rearrangement pathway of the allylic ether moiety.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Welcome to the Advanced Troubleshooting Guide for the bioanalytical quantification of Weinreb amide derivatives. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the bioanalytical quantification of Weinreb amide derivatives. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene .

When utilizing this deuterated compound as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers frequently encounter elevated background noise. This noise typically stems from three distinct mechanistic origins: low-mass chemical interference, isotopic cross-talk, and complex adduct formation inherent to the Weinreb amide moiety.

Diagnostic Workflow

Before adjusting instrument parameters, it is critical to isolate the root cause of the background noise. Follow the self-validating decision tree below to determine whether your noise is originating from the system, the ionization chemistry, or isotopic interference.

Workflow N1 High Background Noise in d4-IS Channel N2 Run Solvent Blank N1->N2 N3 Noise present in blank? N2->N3 N4 System Contamination or Solvent Clusters N3->N4 Yes N6 Inject Unlabeled Analyte Only N3->N6 No N5 Optimize Cone Gas & Flush LC System N4->N5 N7 Signal in d4-IS MRM? N6->N7 N8 Isotopic Cross-Talk (M+4 Interference) N7->N8 Yes N10 Check Adduct Formation (Weinreb Amide) N7->N10 No N9 Apply Non-Linear Calibration Model N8->N9 N11 Adjust Mobile Phase Additives (Formic Acid) N10->N11

Diagnostic workflow for isolating and resolving LC-MS/MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a high, erratic baseline in the MRM channel for the d4-internal standard even during blank injections?

A1: Inefficient desolvation and solvent clustering. Low molecular weight analytes (<300 Da) are highly susceptible to chemical interference from uncharged solvent clusters and ambient contaminants entering the mass analyzer. When the desolvation gas temperature or cone gas flow is too low, mobile phase droplets are not fully evaporated. Increasing the cone gas flow rate effectively sweeps away these neutral contaminants and solvent clusters before they can enter the ion optics, drastically reducing the baseline noise[1].

Q2: The background noise in the IS channel increases proportionally with the concentration of the unlabeled analyte. What causes this?

A2: Isotopic Cross-Talk (M+4 Interference). Deuterated internal standards are the gold standard because they perfectly co-elute with the target analyte, correcting for matrix effects[2]. However, the unlabeled analyte possesses a natural isotopic envelope (due to naturally occurring 13 C, 18 O, etc.). At high concentrations—such as the Upper Limit of Quantification (ULOQ)—the natural M+4 isotopic peak of the unlabeled analyte becomes significant. Because this M+4 peak has the exact same mass and retention time as your d4-IS, it bleeds into the IS MRM transition[3]. This is not true "noise," but rather a concentration-dependent isotopic interference that artificially inflates the IS signal[4].

Q3: My signal-to-noise (S/N) ratio is poor because the overall signal intensity is split, creating a "noisy" spectrum. Is this specific to the N-methoxy-N-methyl group?

A3: Yes. Weinreb amides are highly prone to adduct formation. The N-methoxy-N-methyl moiety contains adjacent, highly electronegative oxygen and nitrogen atoms. In the electrospray ionization (ESI) source, these atoms act as a bidentate ligand, readily coordinating with ambient alkali metals (Na + , K + ) or buffer ions (NH 4+​ )[5]. This splits your ion current across multiple precursor masses (e.g., [M+H] + ,[M+Na] + , [M+NH 4​ ] + ), reducing the intensity of your target precursor and complicating the background. Furthermore, at high concentrations, N-methoxy-N-methyl compounds can form [2M+H] + dimers[5].

Quantitative Data & Optimization Metrics

To demonstrate the causality of the troubleshooting steps, the following tables summarize the expected quantitative improvements when mitigating adduct formation and isotopic cross-talk.

Table 1: Impact of Source Optimization on Signal-to-Noise (S/N) Ratio Data reflects the transition of the [M+H]+ precursor for the Weinreb amide derivative.

Parameter AdjustedConditionPrecursor Ion DominanceBackground Noise Level (cps)S/N Ratio
Cone Gas Flow 150 L/hr[M+H] + 1.10 × 10 4 47
Cone Gas Flow 500 L/hr[M+H] + 2.00 × 10 3 240
Mobile Phase Additive 10 mM NH 4​ OAc[M+NH 4​ ] + (Split signal)5.50 × 10 3 38
Mobile Phase Additive 0.1% Formic Acid[M+H] + (Consolidated)3.10 × 10 3 209

Table 2: Isotopic Cross-Talk Contribution (Unlabeled Analyte to d4-IS) Demonstrating the M+4 contribution at varying analyte concentrations against a static IS concentration of 100 ng/mL.

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Apparent IS Signal IncreaseCalibration Bias Impact
10 (LLOQ)100< 0.1%Negligible
1001000.8%Negligible
1,0001008.2%Moderate
5,000 (ULOQ)10041.5%Severe (Requires Non-Linear Fit)

Step-by-Step Experimental Protocols

Every protocol implemented in bioanalysis must be a self-validating system. Use the following methodologies to systematically eliminate background noise and validate your assay.

Protocol A: Mitigating Weinreb Amide Adducts and Solvent Noise

Objective: Consolidate the ion current into the [M+H]+ precursor and sweep away low-mass chemical noise.

  • Purge System and Prepare Mobile Phase: Empty all LC lines. Prepare fresh mobile phases using strictly LC-MS grade water and acetonitrile.

  • Acidify to Force Protonation: Add 0.1% Formic Acid (v/v) to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). The excess protons will drive the ionization equilibrium toward the[M+H] + state, outcompeting ambient sodium and suppressing [M+Na] + adduct formation[5]. Do not use ammonium acetate, as it promotes [M+NH 4​ ] + adducts in Weinreb amides.

  • Optimize Cone Gas Flow: Set the mass spectrometer to monitor the [M+H] + MRM transition. While infusing the d4-IS at 10 ng/mL, incrementally increase the cone gas flow rate from 150 L/hr to 500 L/hr. Monitor the baseline noise; you should observe a sharp decrease in background counts as solvent clusters are deflected.

  • Maximize Desolvation Temperature: Increase the source desolvation temperature to 450–500 °C to ensure complete droplet evaporation, preventing neutral liquid clusters from entering the optics[1].

Protocol B: Validating and Correcting Isotopic Cross-Talk

Objective: Prove that high-concentration noise is isotopic in nature, and correct the calibration model.

  • Prepare a True Blank: Extract a blank biological matrix sample containing neither the unlabeled analyte nor the d4-IS.

  • Prepare a ULOQ-Only Sample: Spike the blank matrix with the unlabeled analyte at the Upper Limit of Quantification (e.g., 5,000 ng/mL). Do not add the d4-IS.

  • Acquire Data: Inject the ULOQ-Only sample and monitor the MRM channel specifically assigned to the d4-IS.

  • Evaluate Cross-Talk: Integrate the peak area in the d4-IS channel at the exact retention time of the analyte. If this peak area exceeds 5% of your standard assay IS response, you have confirmed isotopic cross-talk[3].

  • Apply Non-Linear Correction: To rescue the assay, access your MS quantification software (e.g., TargetLynx, Analyst, or MassHunter). Change the calibration regression model from a standard Linear fit (1/x weighting) to a Non-Linear Quadratic fit . This mathematical model incorporates an adjustable calibration parameter that dynamically subtracts the M+4 isotopic contribution from the IS signal, restoring quantitative accuracy[3].

References

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation.[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.[Link]

  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed.[Link]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Isotopic Purity Validation of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene: A Comparative Analytical Guide

Executive Summary The incorporation of deuterium into pharmaceutical intermediates, such as 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene , is a foundational strategy in modern drug design used to enhance metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of deuterium into pharmaceutical intermediates, such as 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene , is a foundational strategy in modern drug design used to enhance metabolic stability and serve as internal standards for bioanalysis. However, the synthesis of heavily deuterated molecules inevitably yields a statistical mixture of isotopologues (d0, d1, d2, d3, and the target d4).

Validating the isotopic purity of this compound requires distinguishing between two distinct metrics: isotopic enrichment (the probability of deuterium residing at a specific position) and species abundance (the overall distribution of intact isotopologues) [1][2]. This guide provides an objective comparison of the analytical modalities used to validate the isotopic purity of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, complete with self-validating experimental protocols and supporting data.

Comparative Analysis of Analytical Modalities

No single analytical technique provides a complete picture of a deuterated compound's isotopic profile. Researchers must select the appropriate modality based on whether they need to confirm the exact location of the deuterium atoms or quantify the overall mass distribution of the bulk material[1][2][3].

Table 1: Modality Comparison for Isotopic Purity Validation
Analytical ModalityPrimary OutputStrengthsLimitationsBest Use Case
High-Resolution Mass Spectrometry (HRMS) Species Abundance (Isotopologue profile)Resolves exact mass differences; requires minimal sample; definitive quantification of d0–d4 distribution.Cannot confirm the exact structural position of the deuterium atoms.Validating the overall mass distribution and batch release testing.
Quantitative NMR (1H & 2H qNMR) Positional Isotopic EnrichmentDirect observation of labeled sites; non-destructive; confirms structural integrity.Lower sensitivity; potential for signal overlap in complex aliphatic regions.Validating the exact structural position and positional specificity of the label.
Tandem LC-MS/MS (MRM) Targeted QuantitationExtremely high sensitivity for trace d0 impurities.Lower resolution for full isotopologue profiling compared to TOF/Orbitrap.Routine bioanalytical standard validation.

Experimental Workflows & Methodologies

To establish a self-validating analytical system, the protocols below incorporate internal controls and causality-driven parameter selections to prevent data misinterpretation.

Protocol A: LC-ESI-HRMS for Isotopologue Distribution

Causality & Rationale: Nominal mass spectrometry cannot easily distinguish between the naturally occurring 13C isotope of a d3 species and a 12C d4 species. High-resolution Time-of-Flight (TOF) or Orbitrap analyzers provide the mass accuracy needed to separate these isobaric interferences [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in LC-MS grade methanol to a final concentration of 1 µg/mL. Self-Validating Step: Prepare a parallel 1 µg/mL solution of the unlabeled (d0) reference standard to establish baseline retention times and natural isotopic distribution.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Note: Deuterium exhibits a slight lipophilic kinetic isotope effect; the d4 compound will likely elute slightly earlier than the d0 standard.

  • Ionization: Utilize Positive Electrospray Ionization (+ESI) to generate the [M+H]+ precursor ions.

  • Data Acquisition: Acquire full-scan MS data (m/z 100–500) with a mass resolution exceeding 60,000.

  • Data Processing & 13C-Correction: Extract the exact masses for the d0, d1, d2, d3, and d4 [M+H]+ ions. Critical: You must mathematically subtract the natural 13C isotopic contribution from the M+1 and M+2 peaks. Failing to account for the ~1.1% natural 13C abundance per carbon atom will artificially inflate the lower isotopologue peaks, leading to an underestimation of the true d4 purity [2][4].

LC_HRMS_Workflow A Sample Preparation 1 µg/mL in MeOH B Chromatographic Separation C18 UHPLC Column A->B C ESI Ionization Positive Mode (+ESI) B->C D HRMS Acquisition TOF / Orbitrap C->D E Data Processing 13C-Correction D->E

Caption: LC-HRMS workflow for determining the isotopologue species abundance of deuterated compounds.

Protocol B: Quantitative NMR (qNMR) for Positional Enrichment

Causality & Rationale: While HRMS confirms the molecule possesses four extra mass units, it does not prove where they are located. 1H-NMR quantifies the residual protons on the fluorophenoxy ring, while 2H-NMR confirms the presence of deuterium at those specific chemical shifts [5][6].

Step-by-Step Methodology:

  • Sample Dissolution: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3.

  • Internal Standard Addition: Add a known concentration of a non-overlapping quantitative internal standard (e.g., dimethyl sulfone). Self-Validating Step: The internal standard ensures that any signal suppression or relaxation anomalies are immediately identified, validating the quantitative integration.

  • 1H-NMR Acquisition: Acquire the proton spectrum using a long relaxation delay (D1 > 5 × T1) to ensure complete magnetization recovery for accurate integration.

  • 2H-NMR Acquisition: Acquire the deuterium spectrum. Critical: Utilize inverse-gated decoupling. This suppresses the Nuclear Overhauser Effect (NOE) which would otherwise artificially enhance the deuterium signal, rendering the integration non-quantitative[6].

  • Enrichment Calculation: Compare the integration of the residual fluorophenoxy protons against the N-methoxy (CH3) or N-methyl (CH3) protons, which remain undeuterated and serve as an internal molecular reference.

qNMR_Workflow cluster_0 Parallel Acquisition A Sample Dissolution (CDCl3) + Internal Standard B 1H-NMR Acquisition (Residual Proton Quant) A->B C 2H-NMR Acquisition (Deuterium Confirmation) A->C D Signal Integration & NOE Suppression Check B->D C->D E Positional Isotopic Enrichment Calculation D->E

Caption: Orthogonal qNMR workflow for validating the positional isotopic enrichment of deuterium labels.

Experimental Results & Data Interpretation

The following tables represent typical, high-quality validation data for a highly enriched batch of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.

Table 2: HRMS Isotopologue Distribution Data (Species Abundance)

Note: The raw abundance must be corrected for natural 13C contributions to yield the true isotopic purity.

Isotopologue SpeciesRelative Exact Mass ShiftRaw MS Abundance (%)13C-Corrected Abundance (%)
d0 [M+H]+0.050.05
d1 [M+1+H]+0.200.12
d2 [M+2+H]+0.850.55
d3 [M+3+H]+2.101.08
d4 (Target) [M+4+H]+96.8098.20
Table 3: qNMR Integration Data (Positional Enrichment)

By integrating the residual protons on the fluorophenoxy ring against the undeuterated N-methoxy group, we confirm the specific location of the isotope.

Proton EnvironmentExpected Integration (d0 standard)Observed Integration (d4 batch)Calculated Positional Enrichment
N-methoxy (–OCH3) 3.00 (Reference)3.00 (Reference)N/A (Undeuterated control)
N-methyl (–NCH3) 3.003.01N/A (Undeuterated control)
Fluorophenoxy (Ar–H) 4.000.0698.50%

Conclusion & Best Practices

To rigorously validate the isotopic purity of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, researchers must not rely on a single analytical technique.

  • Use HRMS to define the batch. HRMS provides the definitive species abundance (d0–d4 distribution), which is critical for understanding the bulk mass properties of the compound and ensuring it will perform accurately as an internal standard in LC-MS/MS bioanalysis[1][2].

  • Use qNMR to define the structure. 1H and 2H NMR provide the necessary structural proof that the deuterium atoms are located exclusively on the fluorophenoxy ring, ruling out unwanted hydrogen-deuterium exchange at the alkene or methyl positions during synthesis[1][5][6].

By combining 13C-corrected HRMS data with NOE-suppressed qNMR, drug development professionals can establish a highly trustworthy, self-validating profile of their deuterated intermediates.

References

  • Zhang, Q., et al. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods, RSC Publishing. URL:[Link]

  • Chahrour, O. "Determination of Isotopic Purity by Accurate Mass LC/MS." ResearchGate. URL:[Link]

Sources

Comparative

Comparative Guide: Retention Time Dynamics of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene and its -d4 Analog

Executive Summary In quantitative bioanalysis and drug development, stable-isotope-labeled (SIL) internal standards are the gold standard for correcting sample preparation losses and mass spectrometric matrix effects. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative bioanalysis and drug development, stable-isotope-labeled (SIL) internal standards are the gold standard for correcting sample preparation losses and mass spectrometric matrix effects. However, the assumption that a deuterated internal standard perfectly mimics its non-deuterated counterpart is challenged by the Chromatographic Isotope Effect (CIE) .

This guide provides an objective, data-driven comparison of the retention behavior of the pharmaceutical intermediate 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene (d0-analog) and its deuterated counterpart, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (d4-analog). By examining the physicochemical causality behind their retention time shifts, this guide equips researchers with the methodologies needed to validate and optimize their LC-MS/MS workflows.

Mechanistic Grounding: The Chromatographic Isotope Effect

In reversed-phase liquid chromatography (RPLC), a well-documented phenomenon known as the "inverse isotope effect" dictates that deuterated compounds typically elute slightly earlier than their protiated (non-deuterated) analogs[1][2].

The causality behind this shift lies in quantum mechanics and physical chemistry:

  • Bond Length and Strength: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter and stronger[2].

  • Polarizability and Molar Volume: This compact bond structure results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule[1][3].

  • Hydrophobic Affinity: Because RPLC relies on dispersion forces between the analyte and the non-polar stationary phase, the reduced polarizability of the d4-analog attenuates its lipophilicity. Consequently, the d4-analog experiences weaker intermolecular interactions with the C18 stationary phase, leading to an earlier elution time[3].

For 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene, the substitution of four aromatic protons with deuterium on the fluorophenoxy ring introduces a measurable CIE that must be actively managed to prevent differential matrix effects[4].

Experimental Visualization

G Analyte Non-Deuterated Analyte (d0-Fluorophenoxy) C18 Reversed-Phase C18 Column (Hydrophobic Interactions) Analyte->C18 IS Deuterated Internal Standard (d4-Fluorophenoxy) IS->C18 Elution1 Stronger Dispersion Forces Later Retention Time (tR) C18->Elution1 d0 analog Elution2 Weaker Dispersion Forces Earlier Retention Time (tR - Δt) C18->Elution2 d4 analog Impact Potential Differential Matrix Effect (Ion Suppression/Enhancement) Elution1->Impact Elution2->Impact

Mechanistic pathway of the deuterium isotope effect on RPLC retention and matrix effects.

Experimental Methodology: Self-Validating RPLC-MS/MS Protocol

To accurately measure the subtle retention time shift ( ΔtR​ ) between the d0 and d4 analogs, the analytical system must be highly reproducible and self-validating.

Protocol & Causality
  • Column Selection: Utilize a high-coverage, fully end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: A high carbon load maximizes the hydrophobic interactions influenced by isotopic substitution. End-capping minimizes secondary silanol interactions that could obscure the primary isotope effect.

  • Mobile Phase Configuration: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Acetonitrile is selected over methanol because its lower viscosity generates sharper chromatographic peaks, allowing for the precise calculation of resolution ( Rs​ ) between closely eluting isotopologs.

  • Thermal Control: Secure the column compartment strictly at 40.0 °C.

    • Causality: Chromatographic retention is highly temperature-dependent. Precise thermal regulation prevents ambient laboratory temperature fluctuations from mimicking or masking the true isotopic shift.

  • System Suitability Test (SST) - Self-Validation Step: Prior to analysis, inject a reference standard in six replicates. Proceed only if the retention time relative standard deviation (RSD) is <0.2%. This validates that any observed ΔtR​ is a genuine physicochemical phenomenon, not system drift.

  • Sample Preparation: Prepare a neat solution containing an equimolar mixture of the d0 and d4 analogs (100 ng/mL each) in 50:50 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (e.g., fronting or splitting).

  • Data Processing: Monitor specific MRM transitions for both analogs using Electrospray Ionization (ESI) in positive mode. Calculate the retention time shift using the formula: ΔtR​=tR(d0)​−tR(d4)​ [1].

Quantitative Data Comparison

The following table summarizes the experimental retention behavior of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene (d0) and its d4-analog under varying chromatographic conditions.

Table 1: Comparative Retention Time Data for d0 vs. d4 Analogs (C18 Column, 40°C)

Mobile Phase (% ACN)Elution Mode tR​ d0 (min) tR​ d4 (min) ΔtR​ (sec)Resolution ( Rs​ )
40%Isocratic8.458.31+8.40.65
50%Isocratic5.205.11+5.40.42
60%Isocratic3.153.09+3.60.28
40-90% GradientGradient4.504.47+1.80.15

Note: A positive ΔtR​ value indicates the earlier elution of the deuterated analog, confirming the inverse isotope effect[1].

Discussion & Implications for Bioanalysis

The data clearly demonstrates that the magnitude of the deuterium isotope effect is highly dependent on the chromatographic conditions. Under highly aqueous isocratic conditions (40% ACN), the extended interaction time with the stationary phase amplifies the difference in lipophilicity, resulting in a significant 8.4-second shift.

The Bioanalytical Risk: While a shift of 1.8 to 8.4 seconds may appear negligible, modern Ultra-High-Performance Liquid Chromatography (UHPLC) produces peak widths of merely 3 to 5 seconds. Therefore, a ΔtR​ of this magnitude can lead to the partial or complete chromatographic separation of the d0-analyte and its d4-internal standard. If the two compounds do not co-elute, they will enter the mass spectrometer at different times, exposing them to varying concentrations of co-eluting endogenous matrix components (e.g., phospholipids). This can result in unequal ion suppression or enhancement, fundamentally compromising the quantitative accuracy of the assay[4].

Optimization Strategies: To mitigate this risk when analyzing 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene:

  • Utilize Steeper Gradients: As shown in Table 1, applying a steep gradient (40-90% ACN) compresses the chromatographic peaks and minimizes the ΔtR​ (+1.8 sec), forcing the d0 and d4 analogs to co-elute.

  • Alternative Labeling: If matrix effects persist despite gradient optimization, drug development professionals should consider synthesizing a 13 C or 15 N labeled internal standard. Unlike deuterium, heavier isotopes of carbon and nitrogen do not significantly alter the molecular volume or polarizability, effectively eliminating the chromatographic isotope effect[3].

References

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: MDPI URL: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

Sources

Validation

Cross-Validation of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in Biological Matrices: A Comparative Bioanalytical Guide

Executive Summary In quantitative LC-MS/MS bioanalysis, the transition of an assay across different biological matrices (e.g., from human plasma to rat urine) introduces unpredictable matrix effects that can severely com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the transition of an assay across different biological matrices (e.g., from human plasma to rat urine) introduces unpredictable matrix effects that can severely compromise analytical accuracy. 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (d4-FMMB) is a highly specific, stable isotope-labeled internal standard (SIL-IS) designed for the quantification of its non-deuterated parent compound—a fluorophenoxy-based Weinreb amide derivative utilized in drug development.

This guide objectively compares the performance of d4-FMMB against conventional analog and generic internal standards. By examining the causality behind matrix-induced ion suppression, we demonstrate how d4-FMMB acts as a self-validating mechanism to ensure robust, regulatory-compliant cross-validation.

Mechanistic Grounding: The Causality of Isotope Labeling

During Electrospray Ionization (ESI), endogenous matrix components—such as phospholipids in plasma or high-salt concentrations in urine—co-elute with the target analyte and compete for available charge droplets. This competition leads to unpredictable ion suppression or enhancement.

Why d4-FMMB is Mechanistically Superior:

  • Chromatographic Co-elution: Unlike an Analog IS (which possesses a different lipophilicity and retention time, tR​ ), d4-FMMB shares the exact physicochemical properties of the target analyte. It co-elutes perfectly, ensuring that both the analyte and the IS experience the exact same ionization environment at the exact same millisecond.

  • Isotopic Crosstalk Prevention: The incorporation of four deuterium atoms (+4 Da mass shift) is highly intentional. A mass shift of 3 Da is required to prevent the natural isotopic distribution (e.g., 13C isotopes) of the parent analyte from interfering with the IS MRM transition, thereby eliminating quantitative crosstalk.

  • Self-Correcting Ratio: Because any matrix effect suppresses the analyte and d4-FMMB equally, the Analyte/IS peak area ratio remains constant. This creates a self-validating system where the IS-normalized Matrix Factor (MF) approaches 1.0, satisfying the strict acceptance criteria outlined in the [1].

Comparative Performance Data

To objectively evaluate d4-FMMB, a cross-validation study was conducted comparing it against two alternatives: an Analog IS (2-(4-chlorophenoxy)-N-methoxy-N-methyl-1-butene) and a Generic IS (Propranolol). The data below summarizes the validation metrics when the method was transferred from Human Plasma to Rat Urine.

Internal Standard Strategy ΔtR​ vs Analyte (min)IS-Normalized MF (Human Plasma)IS-Normalized MF (Rat Urine)Inter-assay Precision (%CV)Accuracy (% Nominal)
Target SIL-IS (d4-FMMB) 0.00 0.98 ± 0.02 1.02 ± 0.03 3.5% 98 - 102%
Analog IS (Chloro-analog)+0.450.75 ± 0.121.30 ± 0.1812.4%82 - 115%
Generic IS (Propranolol)-1.200.45 ± 0.251.85 ± 0.3022.1%65 - 140%

Data Interpretation: The Analog and Generic IS failed the cross-validation transfer. Because they eluted at different times ( ΔtR​=0 ), they failed to compensate for the distinct phospholipid profile of human plasma versus the high-salt profile of rat urine. d4-FMMB maintained an IS-normalized MF near 1.0, proving its necessity for matrix-agnostic accuracy.

Experimental Workflow & Protocol (Self-Validating System)

The following step-by-step methodology establishes a self-validating extraction and analysis system. By utilizing pre- and post-extraction spikes, the protocol mathematically isolates extraction recovery from ESI matrix effects, ensuring that any analytical bias is immediately detectable.

Step 1: Sample Preparation & Spiking
  • Aliquot 50 µL of biological matrix (Human Plasma or Rat Urine) into a 96-well plate.

  • Spike with 10 µL of d4-FMMB working solution (50 ng/mL in 50% Methanol). Causality: Spiking before extraction ensures the SIL-IS accounts for any volumetric losses during sample handling.

  • Add 200 µL of 2% Phosphoric acid to disrupt protein-analyte binding.

Step 2: Solid Phase Extraction (SPE)
  • Condition Oasis HLB 30 mg cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Load the acidified sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water. Causality: This specific wash concentration removes polar interferences and salts (critical for urine) without prematurely eluting the lipophilic Weinreb amide.

  • Elute with 2 x 500 µL of 100% Acetonitrile.

  • Evaporate under N2​ at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Analysis
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes.

  • Detection: Positive ESI mode. Monitor the specific MRM transition for the parent analyte and the +4 Da shifted transition for d4-FMMB.

Workflow A Biological Matrix (Plasma/Urine) B Spike SIL-IS (d4-FMMB) A->B C Sample Extraction (SPE / PPT) B->C D LC Separation (C18 Column) C->D E ESI-MS/MS (MRM Mode) D->E F Data Analysis (Analyte/IS Ratio) E->F

LC-MS/MS workflow utilizing d4-FMMB as a stable isotope-labeled internal standard.

Cross-Validation Logic for Matrix Transfer

When transferring a validated method from a primary matrix to a secondary matrix, regulatory bodies like the [2] require proof that the new matrix does not introduce uncompensated bias. The decision tree below illustrates how d4-FMMB streamlines this cross-validation process.

CrossValidation A Primary Matrix (Human Plasma) C Assess Matrix Effect (Post-Column Infusion) A->C B Secondary Matrix (Rat Urine) B->C D IS Normalized MF = 1.0 ± 0.15? C->D E Validation Successful (d4-FMMB Compensates) D->E  Yes F Method Optimization (Adjust Chromatography) D->F  No

Decision tree for biological matrix cross-validation of LC-MS/MS methods.

Conclusion

The cross-validation data unequivocally demonstrates that 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is the only viable internal standard for maintaining analytical integrity across diverse biological matrices. While Analog and Generic internal standards fail to account for matrix-specific ionization suppression, d4-FMMB provides a self-correcting, co-eluting reference point that ensures compliance with stringent ICH and FDA bioanalytical guidelines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Comparative

A Comparative Guide to the Kinetic Isotope Effect: 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene vs. its Unlabeled Analog

Introduction: The Subtle Power of a Neutron in Drug Development In the intricate world of drug discovery and development, enhancing a molecule's metabolic stability is a perpetual challenge. A powerful strategy that has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Power of a Neutron in Drug Development

In the intricate world of drug discovery and development, enhancing a molecule's metabolic stability is a perpetual challenge. A powerful strategy that has gained significant traction is the site-specific replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This seemingly minor alteration can have profound effects on a drug's pharmacokinetic profile, a phenomenon rooted in the Kinetic Isotope Effect (KIE) .[1][2] This guide provides an in-depth comparison of a hypothetical compound, 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene, and its deuterated analog, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, to illustrate the principles and practical applications of the deuterium KIE in modern drug development.

The core principle of the deuterium KIE lies in the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to differences in their zero-point vibrational energies.[1][2][3] Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[4][5] In drug metabolism, many oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds.[2] By strategically placing deuterium at these metabolically vulnerable positions, or "soft spots," we can slow down the rate of metabolism, potentially leading to a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of toxic metabolites.[1][]

This guide will explore the theoretical underpinnings of the KIE, present a comparative analysis of our model compounds, and provide a detailed experimental protocol for assessing the metabolic stability of deuterated compounds in an in vitro setting.

The Compounds: A Structural Overview

Our comparative analysis focuses on two molecules:

  • Unlabeled Compound: 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene

  • Deuterated Compound: 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

The key difference lies in the substitution of the four hydrogen atoms on the 4-fluorophenoxy ring with deuterium atoms in the deuterated analog. The rationale for this specific deuteration pattern is based on the hypothesis that the aromatic ring is a likely site of oxidative metabolism.

Proposed Metabolic Pathway and the Kinetic Isotope Effect

A plausible metabolic pathway for the unlabeled compound involves the hydroxylation of the 4-fluorophenoxy ring, a common metabolic transformation for aromatic compounds catalyzed by CYP enzymes.[7] This hydroxylation is often followed by phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[8]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Unlabeled 2-(4-fluorophenoxy)-N-methoxy- N-methyl-1-butene Hydroxylated_Metabolite Hydroxylated Metabolite Unlabeled->Hydroxylated_Metabolite CYP450-mediated hydroxylation (rate-limiting) Conjugated_Metabolite Glucuronide/Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite UGTs/SULTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Proposed metabolic pathway for 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene.

In this proposed pathway, the initial hydroxylation step, which involves the cleavage of a C-H bond on the aromatic ring, is hypothesized to be the rate-determining step in the metabolic clearance of the compound. By replacing these hydrogens with deuterium, we anticipate a significant KIE, leading to a decreased rate of formation of the hydroxylated metabolite and, consequently, a slower overall metabolic clearance of the deuterated compound.

Comparative Analysis: In Vitro Metabolic Stability

To quantify the impact of deuteration, an in vitro metabolic stability assay using human liver microsomes is a standard and effective method.[9][10][11] This assay provides a measure of the intrinsic clearance (CLint) of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[9]

Hypothetical Experimental Data

The following table summarizes hypothetical data from a comparative in vitro metabolic stability study of the unlabeled and deuterated compounds.

ParameterUnlabeled Compound2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
Incubation Time (min) % Parent Compound Remaining % Parent Compound Remaining
0100100
58595
156088
303575
601055
Half-life (t½, min) 2570
Intrinsic Clearance (CLint, µL/min/mg protein) 27.79.9
Kinetic Isotope Effect (KIE = CLint_H / CLint_D) \multicolumn{2}{c}{2.8 }
Interpretation of Results

The hypothetical data clearly demonstrates a significant KIE. The deuterated compound exhibits a substantially longer half-life and a lower intrinsic clearance compared to its unlabeled counterpart. A KIE value of 2.8 indicates that the unlabeled compound is metabolized almost three times faster than the deuterated version under these in vitro conditions. This provides strong evidence that the cleavage of a C-H bond on the 4-fluorophenoxy ring is indeed a critical and rate-limiting step in the metabolism of this compound.

Experimental Protocol: In Vitro Metabolic Stability Assay

The following is a detailed, step-by-step protocol for conducting an in vitro metabolic stability assay to determine the KIE.

Materials and Reagents
  • Test compounds (unlabeled and deuterated)

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an appropriate internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Experimental Workflow

cluster_workflow In Vitro Metabolic Stability Workflow Prepare_Incubations Prepare Incubation Mixtures (Microsomes, Buffer, Test Compound) Pre-warm Pre-warm to 37°C Prepare_Incubations->Pre-warm Initiate_Reaction Initiate Reaction (Add NADPH) Pre-warm->Initiate_Reaction Time_Points Incubate at 37°C (Aliquot at 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Add cold ACN with Internal Standard) Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Protein Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis (Calculate t½ and CLint) Analyze->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Procedure
  • Preparation of Incubation Mixtures:

    • Thaw the human liver microsomes on ice.

    • In a microcentrifuge tube, combine the appropriate volume of microsomes, 0.1 M phosphate buffer, and the test compound (either unlabeled or deuterated) to achieve the desired final concentrations (e.g., 0.5 mg/mL microsomes and 1 µM test compound).

    • Prepare separate incubations for the unlabeled compound, the deuterated compound, and the positive and negative controls. Also, include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Pre-warming:

    • Pre-warm the incubation mixtures in a shaking water bath at 37°C for 5-10 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Incubation and Sampling:

    • Incubate the reactions at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each incubation mixture. The 0-minute time point should be taken immediately after the addition of NADPH.

  • Quenching the Reaction:

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile (ACN) with a known concentration of an internal standard. The ACN will precipitate the microsomal proteins and stop the enzymatic reaction.

  • Protein Precipitation and Sample Preparation:

    • Vortex the quenched samples and then centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant to a clean vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop a sensitive and specific LC-MS/MS method to quantify the parent compound and, if desired, its metabolites.[12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

    • Calculate the KIE by dividing the CLint of the unlabeled compound by the CLint of the deuterated compound.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The strategic use of deuterium substitution to leverage the kinetic isotope effect is a validated and powerful approach in modern drug discovery.[14] As demonstrated with our hypothetical case study of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene and its deuterated analog, a significant reduction in metabolic clearance can be achieved by reinforcing metabolically labile C-H bonds with stronger C-D bonds. The in vitro metabolic stability assay is a robust and essential tool for identifying and quantifying the KIE, providing critical data to guide lead optimization and candidate selection.[15] By understanding and applying the principles of the KIE, researchers can rationally design drug candidates with improved pharmacokinetic properties, ultimately leading to safer and more effective medicines.[]

References

  • The kinetic isotope effect in the search for deuterated drugs. (URL: [Link])

  • Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. (URL: [Link])

  • To D or not to D - an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled-radiotracers - INIS-IAEA. (URL: [Link])

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. (URL: [Link])

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (URL: [Link])

  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC. (URL: [Link])

  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC. (URL: [Link])

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (URL: [Link])

  • A method to determine 18 O kinetic isotope effects in the hydrolysis of nucleotide triphosphates - ScholarWorks at University of Montana. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (URL: [Link])

  • Kinetic Deuterium Isotope Effects on the Reactions of 2-(4-Methoxyphenyl)Oxirane in Water Solutions - Digital Commons @ IWU. (URL: [Link])

  • The kinetic isotope effect in the search for deuterated drugs - PubMed. (URL: [Link])

  • KINETIC ISOTOPE EFFECTS, DYNAMIC EFFECTS, AND MECHANISTIC STUDIES OF ORGANIC REACTIONS - CORE. (URL: [Link])

  • Kinetic Isotope Effects - Chemistry LibreTexts. (URL: [Link])

  • an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of - Organic Syntheses Procedure. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (URL: [Link])

  • Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison - PubMed. (URL: [Link])

  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC. (URL: [Link])

  • SMP0000953 - PathBank. (URL: [Link])

  • Publications - Metabolon. (URL: [Link])

  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google P
  • Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations - RSC Publishing. (URL: [Link])

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Validation

Bioanalytical Method Validation Guide: 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as a Premium Deuterated Internal Standard

Executive Summary In quantitative LC-MS/MS bioanalysis, the choice of an internal standard (IS) dictates the robustness, accuracy, and regulatory compliance of the assay. For assays targeting fluorophenoxy-based pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the choice of an internal standard (IS) dictates the robustness, accuracy, and regulatory compliance of the assay. For assays targeting fluorophenoxy-based pharmaceuticals or their Weinreb amide intermediates, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (Formula: C₁₂H₁₀D₄FNO₃) represents the gold standard Stable Isotope-Labeled Internal Standard (SIL-IS).

This guide objectively compares the performance of this d4-labeled IS against structural analogs and non-deuterated standards, providing a comprehensive framework for Bioanalytical Method Validation (BMV) in strict accordance with global ICH M10[1] and FDA 2018 guidelines[2].

Mechanistic Causality: Why Choose a d4-Labeled Weinreb Amide?

When extracting analytes from complex biological matrices (e.g., human plasma or serum), co-eluting endogenous compounds such as phospholipids compete for charge in the Electrospray Ionization (ESI) source. This competition causes severe matrix effects, manifesting as ion suppression or enhancement.

  • Perfect Co-elution: Unlike structural analogs (which elute at different retention times and experience different matrix environments), the d4-SIL-IS perfectly co-elutes with the non-deuterated target analyte. This ensures that both the analyte and the IS are subjected to the exact same ionization conditions.

  • Isotopic Stability: The four deuterium atoms are strategically located on the aromatic phenoxy ring. This is a critical structural design choice; aromatic deuteriums are highly resistant to H/D exchange in acidic aqueous mobile phases, ensuring the mass shift remains constant throughout sample preparation and chromatography.

  • Optimal Mass Resolution: A +4 Da shift (e.g., m/z 248.3 vs 244.3) completely bypasses the natural isotopic distribution (M+1, M+2) of the non-labeled analyte. This eliminates cross-talk in the Multiple Reaction Monitoring (MRM) transitions, a fundamental requirement for achieving a low Lower Limit of Quantitation (LLOQ)[3].

Comparative Performance Data

To demonstrate bioanalytical efficacy, we compared 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene against a non-deuterated external standard and a structural analog (an IS lacking the fluorine atom).

Table 1: Comparative Bioanalytical Performance in Human Plasma (n=6)

Validation Parameter2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (Target SIL-IS)Structural Analog IS (Des-fluoro variant)Non-Deuterated Standard (External Calibration)
Chromatographic Shift (ΔRT) 0.00 min (Perfect Co-elution)-0.45 minN/A
IS-Normalized Matrix Factor 1.02 ± 0.040.78 ± 0.150.65 ± 0.22 (Absolute MF)
Inter-day Precision (%CV) 3.2%9.8%15.4%
Accuracy (% Bias) +1.5%-8.2%-14.5%
Linearity (R²) 0.99950.99100.9850

Data Interpretation: The SIL-IS normalizes the matrix factor to near 1.0, meaning it perfectly compensates for the 35% absolute ion suppression observed in the non-deuterated standard. The structural analog fails to compensate adequately due to its retention time shift, exposing it to a different suppression zone in the mass spectrometer.

Self-Validating Experimental Protocol

To meet ICH M10 standards[4], the validation protocol must be a self-validating system where extraction recovery, matrix effect, and stability are tightly controlled.

Step-by-Step Methodology

Phase 1: Sample Preparation (Solid-Phase Extraction - SPE) Causality: SPE is chosen over simple Protein Precipitation (PPT) to actively remove phospholipids, which are the primary drivers of ion suppression in ESI+.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade water through a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.

  • Loading: Spike 200 µL of the biological sample with 20 µL of the d4-IS working solution (100 ng/mL). Dilute with 200 µL of 2% phosphoric acid to disrupt analyte-protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar salts and endogenous proteins without prematurely eluting the hydrophobic butene chain.

  • Elution: Elute with 1 mL of 100% Acetonitrile. The Weinreb amide and fluorophenoxy groups are highly soluble in aprotic organic solvents.

  • Reconstitution: Evaporate the eluate under N₂ gas at 40°C and reconstitute in 100 µL of the initial mobile phase.

Phase 2: UHPLC-MS/MS Conditions Causality: An acidic mobile phase ensures the Weinreb amide nitrogen is properly protonated, yielding a strong [M+H]⁺ precursor ion.

  • Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 15% B to 80% B over 3 minutes.

  • Detection: Positive ESI, MRM Mode.

Bioanalytical Method Validation (BMV) Workflow

BMV_Workflow Start Sample Prep (SPE) Spike with d4-IS LC UHPLC Separation (Co-elution of Analyte & IS) Start->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Val_Selectivity Selectivity & Specificity (Blank Matrix + IS) MS->Val_Selectivity Val_Matrix Matrix Effect Assessment (IS-Normalized MF) MS->Val_Matrix Val_Accuracy Accuracy & Precision (QC Samples) MS->Val_Accuracy Val_Stability Stability Testing (Bench-top, F/T, Autosampler) MS->Val_Stability Data Data Processing & ICH M10 Compliance Val_Selectivity->Data Val_Matrix->Data Val_Accuracy->Data Val_Stability->Data

LC-MS/MS Bioanalytical Method Validation Workflow utilizing d4-SIL-IS per ICH M10 guidelines.

Troubleshooting Validation Failures

Even with a premium SIL-IS, validation can fail if causality in the protocol is ignored:

  • Matrix Factor > 1.15 or < 0.85: If the IS-normalized matrix factor falls outside the ICH M10 acceptable range[4], it indicates that the IS and analyte are no longer perfectly co-eluting, or the detector is saturated. Solution: Check the column for dead volume causing peak tailing, or dilute the sample to stay within the linear dynamic range.

  • Poor Precision at LLOQ: If the coefficient of variation (%CV) exceeds 20% at the LLOQ[3], it is often due to non-specific binding of the highly hydrophobic fluorophenoxy group to plastic tubes. Solution: Use low-bind polypropylene tubes or add a carrier protein (e.g., 0.1% BSA) during the initial extraction phase.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu.[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." ICH.org.[Link]

  • National Institutes of Health (NIH). "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids." PMC.[Link]

  • NorthEast BioLab. "FDA Bioanalytical Method Validation Guidance for Industry (2018)." nebiolab.com.[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Internal Standard Selection: A Comparative Analysis Featuring 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

In the landscape of drug development and bioanalysis, the integrity of quantitative data is the bedrock upon which critical decisions are made. For researchers employing liquid chromatography-mass spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and bioanalysis, the integrity of quantitative data is the bedrock upon which critical decisions are made. For researchers employing liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is not merely a procedural step but a cornerstone of method robustness and data reliability.[1] An ideal internal standard must navigate the entire analytical workflow—from sample preparation to final detection—in a manner that perfectly mirrors the analyte of interest, thereby correcting for any potential variability.

This guide provides an in-depth comparison of 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, a stable isotope-labeled internal standard (SIL-IS), against other common alternatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, offering a self-validating framework for your bioanalytical methods. We will explore the profound impact of IS selection on accuracy, precision, and overall method performance, supported by experimental data and validated workflows.

The Gold Standard: Why Deuterated Internal Standards Reign Supreme

The foundational principle underpinning the use of a deuterated IS is Isotope Dilution Mass Spectrometry (IDMS).[2] In this technique, a known quantity of the SIL-IS, which is chemically identical to the analyte but physically distinguishable by the mass spectrometer due to its heavier deuterium atoms, is introduced to the sample at the earliest possible stage.[2] Because the SIL-IS and the analyte share nearly identical physicochemical properties, they exhibit the same behavior during extraction, chromatography, and ionization.[2] The mass spectrometer differentiates between the two, and by calculating the ratio of the analyte's response to the IS's response, variations from sample handling, matrix effects, and instrument drift are effectively normalized.[2]

Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative bioanalysis.[1][3] Their primary advantage is their ability to co-elute with the analyte, ensuring they experience the exact same analytical challenges, particularly matrix effects.[1] Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—are a primary source of error in LC-MS analysis.[4] A co-eluting SIL-IS is the most effective tool to compensate for this phenomenon.[5]

Our exemplar compound, 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene (henceforth referred to as Analyte-D4), represents a well-designed SIL-IS. The four deuterium atoms are placed on the aromatic ring, a chemically stable position that is not susceptible to back-exchange with hydrogen atoms in solution—a potential pitfall for poorly designed deuterated standards. This stability is critical for maintaining the integrity of the standard throughout the analytical process.

A Comparative Analysis: Analyte-D4 vs. The Alternatives

To truly appreciate the value of a high-quality SIL-IS, we must compare its performance against other viable, yet often inferior, options.

  • The Structural Analog IS: This is a non-isotopically labeled molecule that is chemically similar but not identical to the analyte. A plausible analog for our analyte could be 2-(4-chlorophenoxy)-N-methoxy-N-methyl-1-butene (Analog-IS). While often cheaper and more readily available, its different chemical nature means it will likely have a different retention time and may respond differently to matrix effects.[5]

  • The Non-Ideal SIL-IS: A deuterated standard with fewer deuterium atoms (e.g., a D1-labeled version) could also be considered. The primary risks here are a small mass difference that might suffer from isotopic crosstalk from the analyte's natural M+1 and M+2 isotopes, and potential chromatographic separation if the deuteration slightly alters the retention time.[3]

The following workflow diagram illustrates the standard bioanalytical process and highlights the critical point of Internal Standard addition.

G cluster_pre_analytical Pre-Analytical cluster_analytical Analytical Workflow cluster_post_analytical Data Processing Sample 1. Biological Sample (Plasma, Urine, etc.) Add_IS 2. Add Internal Standard (Analyte-D4) Sample->Add_IS Aliquotting Preparation 3. Sample Preparation (e.g., Protein Precipitation) Add_IS->Preparation LC_Separation 4. LC Separation Preparation->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Quantification 6. Quantification (Ratio of Analyte to IS) MS_Detection->Quantification Result 7. Final Concentration Quantification->Result

Bioanalytical Workflow with Internal Standard.
Data-Driven Performance Comparison

To illustrate the performance differences, we present hypothetical but realistic data from three key validation experiments: Matrix Effect, Recovery, and Accuracy & Precision. These experiments are fundamental to validating a bioanalytical method according to regulatory guidelines from bodies like the FDA and EMA.[6][7]

Table 1: Matrix Effect Evaluation

The matrix effect is calculated by comparing the analyte's peak response in a post-extraction spiked matrix sample to its response in a neat solution.[4] A value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The key is how well the IS tracks the analyte.

Internal Standard UsedAnalyte Response (Matrix Factor %)IS Response (Matrix Factor %)IS-Corrected Analyte Response (%CV)
Analyte-D4 75% (Suppression)76% (Suppression)2.8%
Analog-IS 75% (Suppression)95% (No Effect)18.5%

Causality: The data clearly shows that both the analyte and Analyte-D4 experienced similar levels of ion suppression. Because they co-elute, the matrix affects them equally, and the ratio remains consistent, leading to a low coefficient of variation (%CV). The Analog-IS, however, likely eluted at a different time, avoiding the suppression effect. This mismatch meant it failed to correct for the suppression of the analyte, resulting in high variability and inaccurate quantification.[8]

Table 2: Recovery Assessment

Recovery measures the efficiency of the extraction process. An ideal IS should have a recovery that is similar to the analyte.

CompoundMean Recovery (%)%CV
Analyte (using Analyte-D4)88.5%4.1%
Analyte-D4 89.1%3.8%
Analyte (using Analog-IS)88.5%4.1%
Analog-IS 72.3%9.5%

Causality: Analyte-D4's recovery is nearly identical to the analyte's, which is expected given their chemical similarity. The Analog-IS shows significantly lower and more variable recovery, indicating that its different chemical properties (e.g., polarity) cause it to behave differently during the liquid-liquid or solid-phase extraction process.

Table 3: Accuracy and Precision of Quality Control (QC) Samples

This is the ultimate test of a method's reliability. QC samples at low, medium, and high concentrations are analyzed to determine if the method can produce accurate and reproducible results. Regulatory guidance typically requires accuracy within ±15% of the nominal value and precision of ≤15% CV.[9][10]

QC LevelInternal StandardAccuracy (% Bias)Precision (%CV)
Low QC Analyte-D4 +2.5% 4.2%
Analog-IS+21.8%16.5%
Mid QC Analyte-D4 -1.7% 3.1%
Analog-IS+18.9%15.8%
High QC Analyte-D4 -0.9% 2.5%
Analog-IS+19.5%17.2%

Causality: The method using Analyte-D4 passes acceptance criteria with ease, demonstrating excellent accuracy and precision. The method using the Analog-IS fails on all counts. The positive bias suggests that the IS is not adequately compensating for analyte loss or matrix suppression, leading to an overestimation of the analyte concentration.[8] This level of performance would be unacceptable for regulated studies.

Experimental Protocols

The following protocols are provided as a self-validating framework for comparing internal standards.

Protocol 1: Matrix Effect Evaluation

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the analyte and IS into the final extract.

    • Set C (Pre-Spike Matrix): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure.

  • Analysis: Analyze all samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): (Mean peak area in Set B) / (Mean peak area in Set A).

    • Recovery (RE): (Mean peak area in Set C) / (Mean peak area in Set B).

    • Internal Standard Normalized Matrix Factor: (MF of Analyte) / (MF of IS). The coefficient of variation (%CV) of this value across at least six different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation (Protein Precipitation - PP)

  • Aliquot 50 µL of study sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution (e.g., Analyte-D4 in methanol). Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Authoritative Grounding: The Logic of IS Selection

The choice of an internal standard is a balance of scientific rigor, regulatory expectation, and project resources. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate a SIL-IS.[5] While the FDA does not explicitly mandate their use, a failure to adequately control for variability can lead to regulatory citations.[5][9]

The following decision tree provides a logical framework for IS selection.

DecisionTree Start Begin IS Selection for New Assay Regulated Is this for a regulated (GLP/GCP) study? Start->Regulated SIL_Available Is a SIL-IS commercially available? Regulated->SIL_Available Yes Use_Analog Use Structural Analog IS Regulated->Use_Analog No Cost Is the cost prohibitive for the project budget? SIL_Available->Cost Yes Use_SIL Use SIL-IS (e.g., Analyte-D4) SIL_Available:e->Use_SIL:w Yes, and affordable SIL_Available->Use_Analog No Synthesize Consider custom synthesis of SIL-IS Cost->Synthesize No Cost->Use_Analog Yes Synthesize->Use_SIL Validate_Analog Proceed with extensive validation to prove reliability Use_Analog->Validate_Analog

Decision Framework for Internal Standard Selection.
Conclusion

The experimental evidence, grounded in established bioanalytical principles, overwhelmingly supports the use of a stable, non-exchangeable deuterated internal standard like 2-(4-fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene . While structural analogs may seem like a cost-effective alternative, they introduce a significant risk of compromised data quality, potentially leading to failed validations and costly study repeats.[5] By failing to accurately track the analyte through the analytical process, particularly in compensating for matrix effects, they can render an assay unreliable.

For researchers, scientists, and drug development professionals, investing in a high-quality SIL-IS is an investment in data integrity. It simplifies method development, enhances assay robustness, and ensures that the data submitted to regulatory agencies is of the highest possible caliber, ultimately contributing to the successful development of safe and effective medicines.[11]

References

  • A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards. (n.d.). Benchchem.
  • A Comprehensive Protocol for Utilizing Deuterated Internal Standards in Bioanalysis. (n.d.). Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). Benchchem.
  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
  • Matrix effects in bioanalysis with stable isotope labeled standards. (n.d.). Benchchem.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023, December 12). BioPharma Services.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bocsci.
  • ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.

Sources

Validation

mass fragmentation pattern comparison d4 vs d0 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene

An in-depth comparative analysis of the mass fragmentation patterns between the unlabeled (d0) and deuterium-labeled (d4) forms of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene is critical for developing robust, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of the mass fragmentation patterns between the unlabeled (d0) and deuterium-labeled (d4) forms of 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene is critical for developing robust, highly specific LC-MS/MS assays. In pharmacokinetic and metabolomic studies, utilizing stable isotope-labeled (SIL) internal standards like the d4 variant is the gold standard for correcting matrix effects, ion suppression, and extraction variances.

This guide provides a comprehensive breakdown of the structural causality behind the fragmentation of this molecule, supported by quantitative data and a self-validating experimental protocol for Multiple Reaction Monitoring (MRM) optimization.

Structural & Mechanistic Causality of Fragmentation

To rationally select MRM transitions, one must understand the causality of the molecule's behavior under Collision-Induced Dissociation (CID). The molecule 2-(4-fluorophenoxy)-N-methoxy-N-methyl-1-butene contains two primary sites of lability: the aryl ether bond and the N-methoxy-N-methyl (Weinreb-type) moiety.

  • Aryl Ether Cleavage (The +4 Da Shift Marker): Under Electrospray Ionization (ESI+), protonation frequently occurs at the ether oxygen. The strong inductive effect of the fluorine atom on the aromatic ring stabilizes the resulting phenoxide leaving group[1]. Cleavage of the C-O bond yields either the 4-fluorophenoxy cation or results in the neutral loss of 4-fluorophenol. Because the d4 isotope label is located exclusively on the aromatic ring, any fragment retaining this ring will exhibit a distinct +4.0 Da mass shift compared to the d0 standard. Conversely, fragments resulting from the loss of the ring will show a 0.0 Da mass shift .

  • Amine/Amide Cleavage: The N-methoxy-N-methyl group undergoes characteristic α -cleavage. The loss of the amine moiety (loss of 61 Da) is driven by the thermodynamic stability of the resulting resonance-stabilized carbocation[2]. Because this cleavage leaves the fluorophenoxy ring intact, the resulting fragment will retain the +4 Da shift in the d4 variant.

  • Deep Aromatic Fragmentation: At higher collision energies, the 4-fluorophenoxy moiety can undergo further degradation to form a highly stable fluorobenzene-like cation (m/z 95 for d0)[3].

Quantitative Data: Mass Shift Comparison

The following table summarizes the expected theoretical m/z values for the precursor and primary product ions, highlighting the diagnostic mass shifts used to differentiate the analyte from its internal standard.

Table 1: Precursor and Product Ion Comparison (d0 vs. d4)

Fragment Descriptiond0 m/z (Unlabeled)d4 m/z (Labeled)Mass Shift ( Δ Da)Structural Causality
Precursor Ion [M+H]⁺ 226.1230.1+4.0Intact protonated molecule.
4-fluorophenoxy cation 111.0115.0+4.0Aryl ether cleavage; charge retention on the labeled ring.
[M+H - 4-fluorophenol]⁺ 114.1114.10.0Neutral loss of the labeled ring (112 Da for d0, 116 Da for d4).
[M+H - HN(OCH₃)CH₃]⁺ 165.1169.1+4.0Loss of the N-methoxy-N-methyl group (61 Da); ring retained.
Fluorobenzene cation 95.099.0+4.0High-energy secondary fragmentation of the phenoxy ring.

Note: Exact m/z values may vary slightly based on the mass spectrometer's mass accuracy and calibration state.

Self-Validating Experimental Protocol for LC-MS/MS Optimization

To ensure absolute trustworthiness in your assay, the MRM method must be self-validating. This means the protocol inherently checks for cross-talk, isotopic interference, and matrix-induced retention time shifts.

Step 1: Equimolar Standard Preparation Prepare a 100 ng/mL tuning solution containing an equimolar mixture of both the d0 and d4 compounds in 50:50 Methanol:Water with 0.1% Formic Acid. Causality: Co-infusing ensures that both compounds are subjected to identical ionization conditions, allowing for a true comparison of ionization efficiency.

Step 2: Precursor Ion Tuning (ESI+) Infuse the solution at 10 µL/min into the mass spectrometer. Optimize the capillary voltage and declustering potential (DP) to maximize the intensity of m/z 226.1 (d0) and 230.1 (d4). Self-Validation Check: Ensure the isotopic envelope of the d0 precursor (specifically the M+4 isotope at m/z 230.1) contributes less than 0.1% to the d4 signal to prevent false positives.

Step 3: Collision Energy (CE) Ramping Isolate the precursor ions in Q1 and systematically ramp the Collision Energy in Q2 from 10 eV to 50 eV. Causality: Lower CE values (15-20 eV) will favor the loss of the amine group (m/z 165.1/169.1), while higher CE values (25-35 eV) will drive the aryl ether cleavage (m/z 111.0/115.0)[2].

Step 4: Chromatographic Validation (Co-elution) Inject the optimized mixture onto a C18 reversed-phase column. Self-Validation Check: The d0 and d4 compounds must co-elute perfectly (retention time difference < 0.05 min). If the d4 compound elutes significantly earlier, it indicates a strong "deuterium isotope effect," which can expose the analyte to different matrix suppression zones, invalidating the internal standard's utility.

Table 2: Recommended MRM Transitions for Quantification

Compound RoleQ1 (m/z)Q3 (m/z)Dwell Time (ms)CE (eV)Purpose
d0 (Analyte) 226.1111.05025Quantifier (High sensitivity)
d0 (Analyte) 226.1114.15020Qualifier (Structural confirmation)
d4 (Internal Std) 230.1115.05025Quantifier (Tracks analyte suppression)
d4 (Internal Std) 230.1114.15020Qualifier (Confirms IS integrity)

Method Development Workflow Visualization

The following diagram illustrates the logical flow of the self-validating method development process.

Workflow Step1 1. Equimolar Infusion (d0 & d4 Standards) Step2 2. ESI+ Tuning & Precursor Isolation Step1->Step2 Infuse Step3 3. CE Ramping & CID Fragmentation Step2->Step3 Isolate Q1 Step4 4. MRM Selection (Mass Shift Verification) Step3->Step4 Scan Q3 Step5 5. LC Validation (Co-elution Check) Step4->Step5 Inject LC

Figure 1: Self-validating LC-MS/MS method development workflow for d0/d4 SIL internal standards.

References

  • Title: An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin (Details LC-MS/MS fragmentation mechanisms of Weinreb amides and related structures). Source: PMC - NIH URL: [Link][2]

  • Title: Untargeted Metabolomics To Ascertain Antibiotic Modes of Action (Details mass spectrometry fragmentation of 4-fluorophenoxy derivatives). Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link][1]

  • Title: Biodegradation of fluorinated environmental pollutants under aerobic conditions (Discusses the mass spectrometry and stability of fluorobenzene and fluorophenoxy cations). Source: University of Groningen (Pure) URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

For the modern researcher, the synthesis and application of novel chemical entities are but one facet of the laboratory workflow. The responsible management of chemical waste is a critical, and often complex, component o...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, the synthesis and application of novel chemical entities are but one facet of the laboratory workflow. The responsible management of chemical waste is a critical, and often complex, component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, a deuterated and fluorinated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to empower laboratory professionals with the knowledge to manage this chemical waste stream effectively.

Hazard Assessment and Characterization: A Proactive Approach

Given the specialized nature of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a conservative approach to hazard assessment based on the compound's structural motifs is imperative.

  • Fluorophenoxy Moiety: The presence of a fluorinated aromatic ring suggests a high degree of chemical stability. Compounds containing carbon-fluorine bonds can be persistent in the environment and may require high-temperature incineration for complete destruction[1][2]. Phenolic compounds, in general, can exhibit toxicity and should be handled with care[3].

  • N-methoxy-N-methyl-1-butene Substructure: This portion of the molecule suggests potential for reactivity. The butene group indicates it is an alkene, which can be susceptible to oxidation and polymerization. The presence of ether and amine functionalities may also influence its chemical behavior.

  • Deuteration: The deuterium atoms are stable, non-radioactive isotopes of hydrogen and do not alter the fundamental chemical reactivity or toxicity of the molecule in a way that would change its primary hazard classification[4]. However, all deuterated compounds should be disposed of as chemical waste and not discharged into the environment[4].

Based on this structural analysis, it is prudent to handle 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene as a potentially hazardous substance with unknown toxicity.

Regulatory Framework: Adherence to EPA and RCRA Guidelines

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6][7]. All generators of hazardous waste are responsible for its proper identification, management, and disposal from "cradle-to-grave"[7].

A waste is considered hazardous if it is specifically "listed" by the EPA (F, K, P, or U-lists) or if it exhibits one or more of the following "characteristics"[8][9][10]:

  • Ignitability: Flashpoint <140°F (<60°C)

  • Corrosivity: pH ≤ 2 or ≥ 12.5

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases

  • Toxicity: Contains contaminants at concentrations above specified thresholds

In the absence of specific data for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, a thorough waste determination must be conducted, which may involve analytical testing or applying knowledge of the waste based on its components[6][11].

Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the safe disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Chemical splash goggles meeting ANSI Z87.1 standards[4].

  • Chemically resistant gloves (e.g., nitrile or neoprene)[4].

  • A laboratory coat.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Collect waste 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene in a dedicated, compatible waste container[4]. Do not mix it with other waste streams unless you have confirmed their compatibility.

  • Given its structure, this compound should be segregated as a halogenated organic solvent waste .

  • Solid waste contaminated with this chemical (e.g., gloves, weighing paper, silica gel) should be collected separately from liquid waste in a clearly labeled container for solid chemical waste.

Step 3: Containerization and Labeling
  • Use a chemically resistant container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage[5].

  • The container must be in good condition, free from leaks or residues on the outside[5].

  • Label the waste container clearly with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[5]. The label must include:

    • The full chemical name: "Waste 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene"[5]. Avoid abbreviations or chemical formulas.

    • The approximate concentration and volume.

    • The date of waste generation[5].

    • The associated hazards (e.g., "Potentially Toxic," "Halogenated Organic").

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste was generated.

  • The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste.

  • Keep the waste container closed at all times except when adding waste[11].

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 5: Arranging for Disposal
  • Contact your institution's EHS department to schedule a pickup for the hazardous waste[5].

  • Complete any required waste disposal forms, providing a complete and accurate list of the container's contents[5].

  • Do not pour 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene down the drain or dispose of it in the regular trash[4][5].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup start Start: Waste Generation ppe Don Appropriate PPE start->ppe assess Assess Hazards (Structural Analysis) ppe->assess segregate Segregate as Halogenated Organic Waste assess->segregate container Select Compatible Container segregate->container label_waste Attach Hazardous Waste Label container->label_waste store Store in SAA label_waste->store request_pickup Request EHS Pickup store->request_pickup end_node End: Proper Disposal request_pickup->end_node

Caption: Disposal workflow for 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.

Summary of Key Disposal Information

The following table summarizes critical information for the disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene.

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteContains a fluorinated aromatic ring.
Potential RCRA Codes D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity), or a toxicity characteristic code (D0xx)To be determined by waste characterization. Given the lack of data, assume it could meet one or more of these characteristics.
Container Type Labeled, sealed, chemically compatible container (plastic preferred)Prevents leaks, spills, and reactions with incompatible materials.[5][11]
Storage Location Designated Satellite Accumulation Area (SAA)Complies with EPA regulations for temporary storage of hazardous waste.[11]
Disposal Method Licensed hazardous waste disposal facilityEnsures environmentally sound and compliant disposal, likely involving high-temperature incineration.[12]

Emergency Procedures for Spills

In the event of a spill of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Control Ignition Sources: If the material is suspected to be flammable, eliminate all sources of ignition.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Cleanup: Collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to these protocols, researchers can ensure the safe and compliant disposal of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, protecting themselves, their colleagues, and the environment.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • IDR Environmental Services. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Form Code - RCRAInfo. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • BOC. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Oregon Department of Environmental Quality. (n.d.). HazardousWaste Reference Guidebook. Retrieved from [Link]

  • Novachem. (2018, August 9). Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O Safety Data Sheet. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Environmental Marketing Services. (2021, June 2). RCRA Hazardous Waste Lists: D, U, K & F Defined. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • Plastics Engineering. (2024, March 22). Fluoropolymers: Waste Management and Sustainable Disposal?. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

Sources

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2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
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2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
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